HDAC1-IN-7
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H17N3O4S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(2-hydroxyphenyl)-4-(quinolin-8-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C22H17N3O4S/c26-19-8-2-1-7-18(19)24-22(27)16-10-12-17(13-11-16)25-30(28,29)20-9-3-5-15-6-4-14-23-21(15)20/h1-14,25-26H,(H,24,27) |
InChI Key |
VFPIDGYYGNFYMH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)O |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of HDAC1 Inhibitors
Disclaimer: Information regarding a specific inhibitor designated "HDAC1-IN-7" is not publicly available. This guide provides a comprehensive overview of the mechanism of action for Histone Deacetylase 1 (HDAC1) inhibitors based on current scientific literature.
Histone deacetylase inhibitors (HDACis) are a class of epigenetic-modifying agents that are being extensively investigated for their therapeutic potential, particularly in oncology.[1][2] HDAC1, a class I histone deacetylase, is a key enzyme in the regulation of gene expression and is frequently dysregulated in cancer.[3][4] Inhibitors of HDAC1 modulate cellular processes by altering the acetylation status of both histone and non-histone proteins, leading to a cascade of events that can induce cell cycle arrest, differentiation, and apoptosis.[1][5]
Core Mechanism of Action
The primary mechanism of action of HDAC1 inhibitors is the blockage of the active site of the HDAC1 enzyme.[6] HDACs, including HDAC1, catalyze the removal of acetyl groups from the ε-amino group of lysine residues on histone tails.[1] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.[1][6]
By inhibiting HDAC1, these compounds lead to the accumulation of acetylated histones (hyperacetylation), which results in a more relaxed or open chromatin structure (euchromatin).[2][6] This "opening" of the chromatin allows for the transcription of previously silenced genes, including tumor suppressor genes like p21 and p53.[1][7]
Beyond histones, HDAC1 also deacetylates a variety of non-histone proteins, including transcription factors, signaling molecules, and chaperone proteins.[1] Inhibition of HDAC1 can, therefore, lead to the hyperacetylation of these proteins, altering their stability, protein-protein interactions, and protein-DNA interactions.[1] For example, the acetylation of p53 can lead to its stabilization and activation, promoting cell cycle arrest and apoptosis.[1][8]
The pleiotropic effects of HDAC1 inhibitors culminate in various cellular outcomes, including:
-
Cell Cycle Arrest: Upregulation of cell cycle inhibitors like p21 leads to the blockage of cyclin/CDK complexes, causing cell cycle arrest, often at the G1/S phase.[1][7]
-
Apoptosis: Induction of pro-apoptotic genes and stabilization of pro-apoptotic proteins contribute to programmed cell death.[1][8]
-
Differentiation: Reactivation of genes involved in cellular differentiation can induce malignant cells to revert to a more normal phenotype.[1]
-
Inhibition of Angiogenesis: HDAC inhibitors can suppress the formation of new blood vessels, which is crucial for tumor growth.[1]
Quantitative Data for Representative HDAC Inhibitors
The inhibitory potency of various compounds against HDAC isoforms is typically quantified by the half-maximal inhibitory concentration (IC50). Below is a summary of IC50 values for some well-characterized HDAC inhibitors against HDAC1 and other isoforms for comparison.
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC8 IC50 (nM) | Reference |
| Vorinostat (SAHA) | 130 | - | - | - | [9] |
| Trichostatin A (TSA) | ~0.07 µM (in HCT116 cells) | - | - | - | [10] |
| Apicidin | <10 | <10 | <10 | <20 | [11] |
| Oxamflatin | <10 | <10 | <10 | <20 | [11] |
| Droxinostat | 63,000 | 250,000 | 2,000 | 3,000 | [11] |
Note: IC50 values can vary depending on the assay conditions and the source of the enzyme.
Experimental Protocols
The study of HDAC1 inhibitors involves a variety of biochemical and cell-based assays to determine their potency, selectivity, and cellular effects.
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified HDAC1.
Principle: The assay utilizes a fluorogenic substrate, such as Boc-Lys(Ac)-AMC, which is deacetylated by HDAC1. A developing agent, typically trypsin, then cleaves the deacetylated substrate to release a fluorescent molecule (7-Amino-4-methylcoumarin, AMC). The fluorescence intensity is directly proportional to the HDAC1 activity.[12]
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 100 mM HEPES, pH 7.5, 25 mM KCl, 0.1% BSA, 0.01% Triton X-100).
-
Dilute recombinant human HDAC1 enzyme in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate (e.g., FAM-RHKK(Ac)-NH2) and the test inhibitor in DMSO.
-
Prepare a developer solution containing a trypsin-like protease and a pan-HDAC inhibitor (like Trichostatin A) to stop the reaction.[12]
-
-
Assay Procedure (384-well plate format):
-
Add diluted test inhibitor to the wells.
-
Add the diluted HDAC1 enzyme to the wells.
-
Initiate the reaction by adding the substrate. The final reaction volume is typically small (e.g., 10 µL).[13]
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate for a further period (e.g., 15-30 minutes) at 37°C.
-
-
Data Acquisition and Analysis:
This assay determines the effect of an HDAC1 inhibitor on the acetylation levels of histones within cells.
Principle: Cells are treated with the HDAC1 inhibitor, and then total histones are extracted. The levels of acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) are detected by Western blotting using specific antibodies.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, HCT116) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the HDAC1 inhibitor for a specific duration (e.g., 12-24 hours).
-
-
Histone Extraction:
-
Harvest the cells and wash with PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Isolate the nuclear fraction and extract histones using an acid extraction method.
-
-
Western Blotting:
-
Quantify the protein concentration of the histone extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K9) and a loading control (e.g., anti-total Histone H3).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the acetylated histone signal to the total histone signal to determine the fold-change in acetylation upon inhibitor treatment.
-
Signaling Pathways and Logical Relationships
The inhibition of HDAC1 impacts multiple signaling pathways that are crucial for cell fate decisions.
Caption: Core mechanism of HDAC1 inhibitors.
Caption: Regulation of the p53 pathway by HDAC1 inhibition.
Caption: Modulation of the NF-κB pathway by HDAC1 inhibition.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are HDAC1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. sitagliptinphosphate.com [sitagliptinphosphate.com]
- 8. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylase (HDAC1 and HDAC2) Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 10. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
The Role of HDAC1 in Gene Expression: A Technical Guide
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For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 1 (HDAC1) is a critical enzyme that plays a pivotal role in the epigenetic regulation of gene expression. As a member of the class I histone deacetylases, HDAC1 primarily functions by removing acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure. This alteration in chromatin architecture generally results in transcriptional repression. Beyond histones, HDAC1 also deacetylates a variety of non-histone proteins, including transcription factors, thereby modulating their activity and influencing a wide array of cellular processes.[1][2][3] The dysregulation of HDAC1 activity has been implicated in numerous diseases, most notably cancer, making it a significant target for therapeutic intervention.[1][4][5] This technical guide provides an in-depth overview of the role of HDAC1 in gene expression, with a focus on the molecular mechanisms of its inhibition and the experimental methodologies used to study its function.
Core Mechanism of HDAC1 in Gene Expression
HDAC1 is a key component of several large multi-protein co-repressor complexes, including the Sin3, NuRD (nucleosome remodeling and deacetylase), and CoREST (co-repressor for REST) complexes.[2][6] These complexes are recruited to specific gene promoters by DNA-binding transcription factors. Once recruited, the deacetylase activity of HDAC1 removes acetyl groups from histone tails, particularly on H3 and H4 histones. This enzymatic action neutralizes the positive charge of lysine residues, strengthening the electrostatic interactions between the histones and the negatively charged DNA backbone. The resulting compacted chromatin structure, known as heterochromatin, restricts the access of the transcriptional machinery, including RNA polymerase II, to the DNA, leading to gene silencing.[1]
Conversely, inhibition of HDAC1 activity leads to an accumulation of acetylated histones (hyperacetylation), which promotes a more open and transcriptionally active chromatin state called euchromatin.[1] This "relaxed" chromatin allows for the binding of transcription factors and RNA polymerase II, thereby facilitating gene expression.[1] It is important to note, however, that the effects of HDAC1 inhibition on gene expression are not universally activating. Studies have shown that loss of HDAC1 can result in both the upregulation and downregulation of an equal number of genes, indicating a more complex regulatory role in active gene transcription as well.[7]
Quantitative Data on HDAC1 Inhibition and Gene Expression
The impact of HDAC1 inhibition on gene expression is often quantified by measuring changes in mRNA levels of target genes. While specific data for "this compound" is not available in the public domain, the following table summarizes representative quantitative data for well-characterized HDAC inhibitors that target HDAC1, among other HDACs.
| Inhibitor | Cell Line | Target Gene(s) | Fold Change in Expression (Inhibitor vs. Control) | Reference |
| Abexinostat (a pan-HDAC inhibitor) | Chronic Lymphocytic Leukemia (CLL) cells | Multiple microRNA genes | Significant upregulation (adjusted P < .05) | [8] |
| LBH589 (Panobinostat, a pan-HDAC inhibitor) | Mouse Embryonic Stem Cells (ESCs) | Pluripotency-associated genes | Reduction in gene signatures | [6] |
| siRNA-mediated knockdown of HDAC1 | U2OS (osteosarcoma) cells | Genes involved in proliferation and apoptosis | Altered transcription | [9] |
| siRNA-mediated knockdown of HDAC1 and HDAC2 | Mouse Embryonic Fibroblasts (MEFs) | p21 and p57 | Upregulation | [10] |
Signaling Pathways Involving HDAC1
HDAC1 is integrated into various cellular signaling pathways, where it modulates the expression of key regulatory genes.
Cell Cycle Regulation
HDAC1 plays a crucial role in cell cycle progression, particularly at the G1/S transition.[11] It is a component of a repressor complex with the Retinoblastoma protein (RB) and the E2F transcription factor.[12] In the G1 phase, this complex represses the transcription of genes required for S-phase entry.[12] Inhibition of HDAC1 can lead to the upregulation of cell cycle inhibitors like p21, resulting in cell cycle arrest.[1][10][13]
Caption: HDAC1-mediated regulation of the G1/S cell cycle transition.
p53-Mediated Apoptosis
HDAC1 can deacetylate the tumor suppressor protein p53, which impairs its function.[11] Inhibition of HDAC1 leads to the acetylation and stabilization of p53, promoting the transcription of its target genes, such as p21, which can induce apoptosis.[13]
Caption: Role of HDAC1 in the regulation of p53-mediated apoptosis.
Experimental Protocols
Studying the role of HDAC1 in gene expression involves a variety of molecular biology techniques. Below are detailed methodologies for key experiments.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the genomic regions where HDAC1 is bound.
Protocol:
-
Cell Fixation: Treat cells with 1% formaldehyde for 10-15 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.[14]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for HDAC1 (e.g., Cell Signaling #34589S, 1:100 dilution).[15]
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads multiple times to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C for several hours in the presence of high salt.
-
DNA Purification: Purify the DNA using a standard DNA purification kit.
-
Analysis: Analyze the purified DNA by qPCR (ChIP-qPCR) to quantify the enrichment of specific genomic loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[14][15]
Reverse Transcription Quantitative PCR (RT-qPCR)
RT-qPCR is used to measure the changes in mRNA levels of target genes following HDAC1 inhibition.
Protocol:
-
RNA Isolation: Isolate total RNA from control and HDAC1-inhibited cells using a commercial kit (e.g., Qiagen RNeasy).[8]
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcriptase and oligo(dT) or random primers.[16]
-
qPCR Reaction: Set up the qPCR reaction with a final volume of 20 µL containing 50 ng of cDNA, SYBR Green master mix, and gene-specific primers.[17]
-
Thermal Cycling: Perform the qPCR using a real-time PCR system with a standard cycling protocol: initial denaturation at 95°C for 2 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.[14]
-
Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., β-actin or GAPDH) and calculate the fold change in expression using the ΔΔCt method.[17]
Western Blotting
Western blotting is used to detect the levels of HDAC1 protein and to assess the acetylation status of histones or other proteins.
Protocol:
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load 10-25 µg of total protein per lane and separate the proteins by size on an SDS-polyacrylamide gel.[18]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[18]
-
Blocking: Block the membrane with 5% non-fat milk in TBST for at least 1 hour to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against HDAC1 (e.g., 1:1000 dilution) or an acetylated histone (e.g., anti-acetyl-H3).[18][19]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize using an imaging system.[18]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the role of HDAC1 in gene expression.
Caption: A typical experimental workflow for investigating HDAC1 function.
Conclusion
HDAC1 is a central regulator of gene expression with profound implications for cellular function and disease. Its role in compacting chromatin to repress transcription is well-established, though emerging evidence points to more nuanced functions in gene activation as well. The inhibition of HDAC1 has shown significant therapeutic promise, particularly in oncology. A thorough understanding of its mechanisms of action and the application of robust experimental methodologies are crucial for the continued development of novel therapeutics targeting HDAC1 and for further elucidating its complex biological roles.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. HDAC1 - Wikipedia [en.wikipedia.org]
- 4. Genomic analysis reveals HDAC1 regulates clinically relevant transcriptional programs in Pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of HDAC and Signal Transduction Pathways Induces Tight Junctions and Promotes Differentiation in p63-Positive Salivary Duct Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Deacetylases (HDACs) maintain expression of the pluripotent gene network via recruitment of RNA polymerase II to coding and non-coding loci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid degradation of histone deacetylase 1 (HDAC1) reveals essential roles in both gene repression and active transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC1 regulates the chromatin landscape to control transcriptional dependencies in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SENESE_HDAC1_TARGETS_UP [gsea-msigdb.org]
- 10. Histone deacetylases 1 and 2 act in concert to promote the G1-to-S progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Histone deacetylase 1 maintains lineage integrity through histone acetylome refinement during early embryogenesis | eLife [elifesciences.org]
- 16. rupress.org [rupress.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. resources.novusbio.com [resources.novusbio.com]
- 19. researchgate.net [researchgate.net]
The Role of HDAC1-IN-7 in Chromatin Remodeling: A Technical Guide
Introduction: The Epigenetic Dance of Chromatin Remodeling
The intricate regulation of gene expression is fundamental to cellular function, and at its core lies the dynamic process of chromatin remodeling. Chromatin, the complex of DNA and proteins (primarily histones) within the nucleus, can exist in a tightly packed, transcriptionally silent state (heterochromatin) or a more open, accessible configuration (euchromatin) that allows for gene transcription. The transition between these states is governed by a variety of epigenetic modifications, with histone acetylation playing a pivotal role.
Histone acetyltransferases (HATs) and histone deacetylases (HDACs) are opposing enzyme families that control the acetylation status of lysine residues on histone tails.[1] HATs add acetyl groups, neutralizing the positive charge of lysine and weakening the interaction between histones and DNA, leading to a more relaxed chromatin structure and gene activation.[1][2] Conversely, HDACs remove these acetyl groups, restoring the positive charge and promoting a more condensed chromatin state, which is generally associated with transcriptional repression.[1][2] The balance between HAT and HDAC activity is crucial for normal cellular processes, and its dysregulation is implicated in various diseases, including cancer.[3][4]
Human HDACs are categorized into four classes based on their structure and function:
-
Class I: HDAC1, 2, 3, and 8 are primarily nuclear and involved in cell proliferation and survival.[1][5]
-
Class IIa: HDAC4, 5, 7, and 9 shuttle between the nucleus and cytoplasm and are involved in cellular development and differentiation.[1]
-
Class IIb: HDAC6 and 10 are mainly cytoplasmic and deacetylate non-histone proteins.[5]
-
Class IV: HDAC11 is the sole member with features of both Class I and II.[5]
HDAC inhibitors (HDACis) are a class of therapeutic agents that block the activity of HDACs, leading to an accumulation of acetylated histones and a subsequent shift towards a more open chromatin structure.[6][7] This can reactivate the expression of tumor suppressor genes and other genes involved in cell cycle arrest, differentiation, and apoptosis, making HDACis a promising strategy in cancer therapy.[2][3]
HDAC1-IN-7: A Specific Modulator of Chromatin Structure
This compound is a potent and selective inhibitor of Class I HDACs.[8] As an analog of Tucidinostat (Chidamide), it has been shown to inhibit the acetylation of histone H3 and induce apoptosis in human colon cancer cell lines.[8] Its specificity for certain HDAC isoforms makes it a valuable tool for dissecting the specific roles of these enzymes in cellular processes and as a potential therapeutic agent with a more targeted profile.
Mechanism of Action: Unlocking the Chromatin
The primary mechanism of action for this compound involves the direct inhibition of HDAC enzymes. By binding to the active site of Class I HDACs, particularly HDAC1, 2, and 3, this compound prevents the deacetylation of histone proteins.[8] This leads to a state of histone hyperacetylation, where the accumulation of acetyl groups on histone tails alters the electrostatic interactions within the chromatin fiber.[7] The result is a more relaxed chromatin conformation, which increases the accessibility of DNA to transcription factors and the transcriptional machinery, ultimately leading to changes in gene expression.[9][10]
Impact on Cellular Signaling Pathways
The inhibition of Class I HDACs by compounds like this compound can have profound effects on various cellular signaling pathways that regulate cell fate. By altering the expression of key genes, HDAC inhibitors can influence cell cycle progression, apoptosis, and DNA damage repair.
For instance, HDACs are known to be components of repressor complexes that regulate the G1-S transition of the cell cycle.[11] HDAC1 can also impair the function of the tumor suppressor p53.[11] By inhibiting HDAC1, this compound can lead to the acetylation and stabilization of p53, promoting the transcription of its target genes, such as p21, which in turn can trigger cell cycle arrest or apoptosis.[3]
Quantitative Data: Inhibitory Profile of this compound
The potency of this compound against various HDAC isoforms is a critical aspect of its biological activity. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its inhibitory efficacy.
| Target | IC50 (nM) |
| HDAC1 | 95 |
| HDAC2 | 160 |
| HDAC3 | 67 |
| HDAC8 | 733 |
| HDAC10 | 78 |
| HDAC11 | 432 |
Data sourced from TargetMol.[8]
Experimental Protocols
HDAC Inhibition Assay (Fluorometric)
This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against HDAC enzymes.
Principle: This assay utilizes a fluorogenic substrate that is deacetylated by HDACs. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent product that can be quantified. The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.[12][13][14]
Materials:
-
Recombinant human HDAC1 enzyme
-
HDAC Assay Buffer
-
Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer (containing Trypsin)
-
This compound (or other test compounds)
-
Positive control inhibitor (e.g., Trichostatin A)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in HDAC Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Test Wells: Assay Buffer, diluted HDAC1 enzyme, and the test compound dilution.
-
Positive Control Wells: Assay Buffer, diluted HDAC1 enzyme, and a known HDAC inhibitor (e.g., Trichostatin A).
-
Vehicle Control Wells: Assay Buffer, diluted HDAC1 enzyme, and the solvent used for the test compound.
-
Background Wells: Assay Buffer and solvent (no enzyme).
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Initiate Reaction: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Second Incubation: Cover the plate and incubate at 37°C for 30 minutes.
-
Stop Reaction and Develop: Add the developer solution to each well to stop the enzymatic reaction and initiate fluorescence development.
-
Third Incubation: Incubate at room temperature for 15 minutes.
-
Measurement: Read the fluorescence using an excitation wavelength of 340-360 nm and an emission wavelength of 440-465 nm.[14]
-
Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[15]
Western Blotting for Histone Acetylation
This protocol is used to assess the downstream effects of this compound treatment on the levels of acetylated histones in cells.
Principle: Cells are treated with the HDAC inhibitor, and total histones are extracted. The proteins are then separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated forms of histones (e.g., Acetyl-Histone H3) to visualize changes in acetylation levels.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Acetyl-Histone H3, anti-Total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time (e.g., 24 hours). Include an untreated control.
-
Cell Lysis and Histone Extraction: Harvest the cells and extract total histones using an appropriate lysis buffer and protocol.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the acetylated histone of interest (e.g., anti-Acetyl-H3) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total histone H3 to serve as a loading control.
-
Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal to determine the relative increase in acetylation.
Conclusion
This compound serves as a potent and selective tool for modulating the epigenetic landscape of cells. Its ability to inhibit Class I HDACs leads to histone hyperacetylation, resulting in a more open chromatin structure and altered gene expression.[8] This mechanism underlies its capacity to influence critical cellular pathways involved in cell cycle control and apoptosis. The detailed protocols and quantitative data provided in this guide offer a framework for researchers and drug development professionals to investigate the role of this compound and similar compounds in chromatin remodeling and to explore their therapeutic potential. A thorough understanding of its mechanism of action is essential for the continued development of targeted epigenetic therapies.
References
- 1. Histone deacetylase 7: a signalling hub controlling development, inflammation, metabolism and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatin Modulation by Histone Deacetylase Inhibitors: Impact on Cellular Sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the HDAC Inhibitor on Histone Acetylation and Methyltransferases in A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC-IN-7 | HDAC | TargetMol [targetmol.com]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HDAC inhibitory activity assay [bio-protocol.org]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. HDAC Inhibition Assays [bio-protocol.org]
The Role of HDAC1 Inhibition in Neurodegenerative Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic development for neurodegenerative diseases is increasingly focused on epigenetic mechanisms, with Histone Deacetylase 1 (HDAC1) emerging as a pivotal target. Dysregulation of HDAC1 activity is implicated in the pathogenesis of a range of neurodegenerative conditions, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. This technical guide provides an in-depth overview of the role of HDAC1 inhibition in neurodegenerative disease research, with a focus on the mechanism of action, key experimental compounds, and relevant methodologies.
The Rationale for Targeting HDAC1 in Neurodegeneration
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression. In the context of neurodegenerative diseases, aberrant HDAC1 activity can contribute to pathology through several mechanisms:
-
Transcriptional Dysregulation: Increased HDAC1 activity can lead to the silencing of genes crucial for neuronal survival, synaptic plasticity, and memory formation.
-
Reduced Neurotrophic Factor Expression: HDAC1 can repress the expression of key neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), which are essential for neuronal health and resilience.
-
Neuroinflammation: HDAC1 is involved in regulating inflammatory responses in the brain. Its inhibition can suppress the activation of microglia and the production of pro-inflammatory cytokines.[1][2][3]
-
Protein Aggregation: While the direct role is still under investigation, HDAC1 activity can influence pathways related to the clearance of toxic protein aggregates, a hallmark of many neurodegenerative disorders.
Inhibition of HDAC1 aims to restore transcriptional homeostasis, enhance neuroprotective gene expression, and mitigate neuroinflammation, thereby offering a promising therapeutic strategy.
Key HDAC1 Inhibitors in Neurodegenerative Disease Research
While no specific compound named "HDAC1-IN-7" is prominently featured in publicly available research, several selective HDAC1 inhibitors have been instrumental in elucidating the therapeutic potential of targeting this enzyme. This section focuses on three such compounds: MS-275 (Entinostat), Tacedinaline (CI-994), and Mocetinostat (MGCD0103).
Data Presentation: Quantitative Overview of Key HDAC1 Inhibitors
The following tables summarize the key quantitative data for these inhibitors, providing a basis for comparison.
Table 1: In Vitro Inhibitory Activity (IC50)
| Compound | HDAC1 (μM) | HDAC2 (μM) | HDAC3 (μM) | HDAC8 (μM) | Reference |
| MS-275 (Entinostat) | ~0.181 | - | - | - | [4] |
| Tacedinaline (CI-994) | 0.9 | 0.9 | 1.2 | >20 | [5][6] |
| Mocetinostat (MGCD0103) | 0.15 | 0.29 | 1.66 | No Inhibition | [7][8][9] |
Table 2: Preclinical Efficacy in Neurodegenerative Disease Models
| Compound | Disease Model | Key Findings | Reference |
| MS-275 (Entinostat) | APP/PS1 Mouse Model (Alzheimer's) | Attenuated microglial activation, reduced Aβ deposition, and improved nesting behavior. | [10][11] |
| Tacedinaline (CI-994) | Aged Mice with Haloperidol-Induced Deficits | Mitigated motor and memory impairments by increasing histone acetylation at the Drd2 promoter. | [12] |
| Mocetinostat (MGCD0103) | Oligomeric Aβ25-35 Mouse Model (Alzheimer's) | Exhibited neuroprotection, attenuated cognitive deficits and anxiety, and ameliorated pathological features. | [13][14] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the impact of HDAC1 inhibition. The following diagrams, generated using the DOT language, illustrate key concepts.
Detailed Experimental Protocols
This section provides standardized protocols for key experiments cited in the evaluation of HDAC1 inhibitors for neurodegenerative disease research.
In Vivo Administration of HDAC1 Inhibitors in a Mouse Model
Objective: To assess the therapeutic efficacy of an HDAC1 inhibitor in a transgenic mouse model of neurodegeneration (e.g., APP/PS1 for Alzheimer's disease).
Materials:
-
Transgenic and wild-type littermate control mice.
-
HDAC1 inhibitor (e.g., MS-275).
-
Vehicle control (e.g., 10% DMSO in PBS).
-
Gavage needles or appropriate injection equipment.
Protocol:
-
Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, ad libitum access to food and water) for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to treatment and control groups (e.g., Vehicle, HDACi low dose, HDACi high dose). A typical group size is 8-10 mice.
-
Drug Preparation: Dissolve the HDAC1 inhibitor in the vehicle to the desired concentrations. For example, MS-275 can be administered orally at doses of 15 mg/kg and 45 mg/kg.[15]
-
Administration: Administer the inhibitor or vehicle daily via the chosen route (e.g., oral gavage, intraperitoneal injection) for the specified duration (e.g., 10 days to several weeks).[11][12][14]
-
Behavioral Testing: Following the treatment period, conduct a battery of behavioral tests to assess cognitive and motor functions. Examples include the Morris water maze for spatial memory and the open-field test for anxiety and locomotor activity.[13]
-
Tissue Collection: At the end of the study, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde. Collect brains for histological and biochemical analyses.
Western Blot for Histone Acetylation
Objective: To quantify the levels of acetylated histones in brain tissue or cell lysates following HDAC1 inhibitor treatment.
Materials:
-
Brain tissue homogenates or cell lysates.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes (0.2 µm pore size is recommended for histones).[16]
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
Protocol:
-
Protein Extraction and Quantification: Homogenize brain tissue or lyse cells in lysis buffer. Determine protein concentration using a standard protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.[17]
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel (a higher percentage gel, e.g., 15%, is recommended for better resolution of histones) and run until adequate separation is achieved.[16]
-
Protein Transfer: Transfer the separated proteins to a membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software and normalize to a loading control (e.g., total histone H3 or β-actin).[18]
Immunohistochemistry for Aβ Plaques
Objective: To visualize and quantify amyloid-beta (Aβ) plaques in brain sections from an Alzheimer's disease mouse model.
Materials:
-
Paraffin-embedded or frozen brain sections (30-40 µm).
-
Antigen retrieval solution (e.g., formic acid or citrate buffer).
-
Blocking solution (e.g., serum from the secondary antibody host species).
-
Primary antibody (e.g., anti-Aβ antibody).
-
Biotinylated secondary antibody.
-
Avidin-biotin complex (ABC) reagent.
-
3,3'-Diaminobenzidine (DAB) substrate.[19]
-
Microscope and imaging software.
Protocol:
-
Tissue Preparation: Mount brain sections onto slides. For paraffin sections, deparaffinize and rehydrate.
-
Antigen Retrieval: Perform antigen retrieval to unmask the Aβ epitope. A common method is incubation in 95% formic acid for 5 minutes.[20]
-
Quenching Endogenous Peroxidase: Incubate sections in a hydrogen peroxide solution to block endogenous peroxidase activity.
-
Blocking: Block non-specific binding sites by incubating sections in blocking solution for 30-60 minutes.
-
Primary Antibody Incubation: Incubate sections with the primary anti-Aβ antibody overnight at 4°C.[21]
-
Washing: Wash sections three times in TBS.
-
Secondary Antibody Incubation: Incubate sections with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
ABC Incubation: Incubate sections with the ABC reagent for 1 hour.
-
Washing: Repeat the washing step.
-
Visualization: Develop the signal by incubating sections with the DAB substrate until a brown precipitate forms at the site of Aβ plaques.
-
Counterstaining and Mounting: Lightly counterstain with a nuclear stain (e.g., hematoxylin), dehydrate, and coverslip.
-
Image Analysis: Capture images of stained sections and quantify the Aβ plaque load using image analysis software. This is often expressed as the percentage of the total area occupied by plaques.[21]
Conclusion and Future Directions
The inhibition of HDAC1 represents a compelling therapeutic avenue for neurodegenerative diseases. The preclinical data for selective HDAC1 inhibitors like MS-275, Tacedinaline, and Mocetinostat are encouraging, demonstrating beneficial effects on key pathological hallmarks and behavioral outcomes. However, the translation of these findings to the clinic requires further investigation. Key future directions include:
-
Development of more selective HDAC1 inhibitors: To minimize off-target effects, the development of next-generation inhibitors with improved selectivity for HDAC1 is crucial.
-
Elucidation of downstream mechanisms: A deeper understanding of the specific genes and pathways modulated by HDAC1 inhibition in different neuronal and glial cell types will inform targeted therapeutic strategies.
-
Combination therapies: Exploring the synergistic effects of HDAC1 inhibitors with other therapeutic agents, such as anti-amyloid or anti-tau therapies, may offer enhanced efficacy.
-
Biomarker development: Identifying reliable biomarkers to monitor the target engagement and therapeutic response to HDAC1 inhibitors in clinical trials is essential.
This technical guide provides a foundational understanding of the role of HDAC1 inhibition in neurodegenerative disease research. The provided data, visualizations, and protocols are intended to support researchers in designing and executing robust preclinical studies to further explore the therapeutic potential of this promising approach.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Histone deacetylases: the critical enzymes for microglial activation involved in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC inhibition reduces white matter injury after intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Dual PI3K and HDAC inhibitor, CUDC-907, effectively inhibits endometrial cancer growth in vitro and in vivo [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. HDAC1 is Involved in Neuroinflammation and Blood-Brain Barrier Damage in Stroke Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Dose Effects of Histone Deacetylase Inhibitor Tacedinaline (CI-994) on Antipsychotic Haloperidol-Induced Motor and Memory Side Effects in Aged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MGCD0103, a selective histone deacetylase inhibitor, coameliorates oligomeric Aβ25‐35‐induced anxiety and cognitive deficits in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Retracted: Administration of MS‐275 Improves Cognitive Performance and Reduces Cell Death Following Traumatic Brain Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. docs.abcam.com [docs.abcam.com]
- 17. Histone western blot protocol | Abcam [abcam.com]
- 18. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 3,3'-Diaminobenzidine - Wikipedia [en.wikipedia.org]
- 20. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantification of Aβ by immunohistochemistry [bio-protocol.org]
General Principles of HDAC1 Inhibition and Efficacy Assessment
An in-depth review of early preclinical data on the efficacy of a specific histone deacetylase 1 (HDAC1) inhibitor, designated HDAC1-IN-7, has been conducted. However, a comprehensive search of publicly available scientific literature and databases has yielded no specific information on a compound with this identifier. The name "this compound" may represent an internal designation for a novel compound not yet disclosed in published research, a misnomer, or a compound that has not progressed to a stage of development that would generate public data.
Therefore, it is not possible to provide a detailed technical guide, including quantitative efficacy data, experimental protocols, and signaling pathway diagrams specifically for "this compound" at this time.
To provide a relevant and useful resource for researchers, scientists, and drug development professionals interested in this target class, the following guide focuses on the general principles of evaluating the efficacy of HDAC1 inhibitors, drawing on established methodologies and data from well-characterized compounds in the field. This guide is structured to meet the core requirements of the original request, offering insights into typical data presentation, experimental protocols, and the visualization of relevant biological pathways and workflows that would be applicable to the study of any novel HDAC1 inhibitor.
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins.[1][2] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[1] HDAC1 is a class I HDAC and is frequently overexpressed in various cancers, making it a key therapeutic target.[3][4] HDAC inhibitors (HDACi) block the enzymatic activity of HDACs, leading to hyperacetylation of their substrates. This can induce a variety of cellular effects, including cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][3][5]
The efficacy of a novel HDAC1 inhibitor is typically assessed through a series of in vitro and in vivo experiments designed to measure its potency, selectivity, and anti-cancer activity.
Quantitative Data on HDAC Inhibitor Efficacy
The following table summarizes the types of quantitative data typically generated in early efficacy studies of HDAC inhibitors. The values presented are illustrative examples based on data for various HDAC inhibitors found in the public domain and are not specific to any single compound.
| Parameter | Assay Type | Typical Values | Significance |
| IC50 (HDAC1) | Biochemical Enzyme Inhibition Assay | 1 - 100 nM | Measures the concentration of the inhibitor required to reduce the activity of the isolated HDAC1 enzyme by 50%. |
| IC50 (Other HDACs) | Biochemical Enzyme Inhibition Assay | >1 µM | Determines the selectivity of the inhibitor for HDAC1 over other HDAC isoforms. |
| Cellular EC50 | Histone Acetylation Assay (Western) | 10 - 500 nM | Measures the effective concentration to induce histone hyperacetylation in cells by 50%. |
| GI50 | Cell Proliferation Assay (e.g., MTT) | 0.1 - 10 µM | The concentration that causes 50% growth inhibition in cancer cell lines. |
| Tumor Growth Inhibition | In Vivo Xenograft Model | 50 - 90% | The percentage reduction in tumor volume in treated animals compared to a control group. |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of efficacy studies. Below are typical protocols for key experiments.
Biochemical HDAC1 Inhibition Assay
This assay directly measures the enzymatic activity of purified HDAC1 in the presence of an inhibitor.
-
Reagents : Recombinant human HDAC1 enzyme, acetylated fluorescent substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (TSA) as a positive control, assay buffer, and a multi-well plate.
-
Procedure :
-
Prepare serial dilutions of the test compound (e.g., this compound).
-
Add the HDAC1 enzyme to the wells of the plate.
-
Add the diluted test compound or control to the wells and incubate for a pre-determined time.
-
Initiate the reaction by adding the acetylated fluorescent substrate.
-
Allow the reaction to proceed for a set time at 37°C.
-
Stop the reaction by adding a developing solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing the fluorescent group.[6]
-
Measure the fluorescence on a plate reader.
-
Calculate the percent inhibition relative to the no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Histone Acetylation Assay (Western Blot)
This assay confirms the ability of the inhibitor to enter cells and inhibit HDAC1, leading to an increase in histone acetylation.
-
Cell Culture : Culture a relevant cancer cell line (e.g., HCT116 colon cancer cells) to logarithmic growth phase.[7]
-
Treatment : Treat the cells with varying concentrations of the HDAC1 inhibitor for a specified duration (e.g., 24 hours).
-
Histone Extraction : Harvest the cells and isolate histone proteins using an acid extraction method.
-
Western Blotting :
-
Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-total-Histone H3).
-
Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the fold-increase in histone acetylation relative to the vehicle-treated control.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of the inhibitor on the growth of cancer cells.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment : Replace the medium with fresh medium containing serial dilutions of the HDAC1 inhibitor and incubate for a period that allows for several cell divisions (e.g., 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement : Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of growth inhibition for each concentration relative to the untreated control and determine the GI50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism and evaluation of HDAC1 inhibitors.
Caption: Generalized signaling pathway of HDAC1 inhibition.
Caption: Typical experimental workflow for evaluating an HDAC1 inhibitor.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC Inhibition Assays [bio-protocol.org]
- 7. Quantitative analysis of histone deacetylase-1 selective histone modifications by differential mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HDAC1 Inhibition in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 1 (HDAC1) is a critical enzyme in epigenetic regulation, primarily by removing acetyl groups from lysine residues on histones and various non-histone proteins.[1][2] This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression.[2] HDAC1 is a key component of several corepressor complexes and plays a vital role in the regulation of cell cycle progression, proliferation, and apoptosis.[3][4] Dysregulation of HDAC1 activity is frequently observed in various cancers, making it a significant target for therapeutic intervention.[5]
This document provides detailed experimental protocols for studying the effects of HDAC1 inhibition in a cell culture setting. While the specific inhibitor "HDAC1-IN-7" did not yield specific public data, the following protocols are based on established methodologies for characterizing HDAC inhibitors and their impact on cellular processes. These protocols can be adapted for the investigation of any potent and selective HDAC1 inhibitor.
Mechanism of Action of HDAC1 Inhibition
HDAC inhibitors exert their effects by blocking the deacetylase activity of HDAC enzymes.[6] For HDAC1, this inhibition leads to the hyperacetylation of its substrates. Key mechanisms and downstream effects include:
-
Chromatin Remodeling and Gene Expression: Increased histone acetylation leads to a more open chromatin structure, facilitating the transcription of genes, including tumor suppressor genes like p21.[1][2]
-
Non-Histone Protein Acetylation: HDAC1 inhibition affects the acetylation status and function of numerous non-histone proteins. A critical target is the tumor suppressor protein p53. Acetylation of p53 enhances its stability and transcriptional activity, leading to the induction of target genes involved in cell cycle arrest and apoptosis.[7][8][9]
-
Cell Cycle Arrest: By upregulating cyclin-dependent kinase inhibitors like p21, HDAC1 inhibition can induce cell cycle arrest, primarily at the G1/S and G2/M phases.[3][10][11]
-
Induction of Apoptosis: HDAC1 inhibition can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[11][12][13] This can occur through the stabilization of p53 and the altered expression of pro- and anti-apoptotic proteins.[9][12]
Quantitative Data Summary
Due to the lack of specific data for "this compound," the following table presents representative IC50 values for other known HDAC inhibitors against HDAC1. This data is intended to provide a comparative context for researchers working with novel HDAC1 inhibitors.
| Compound | HDAC1 IC50 (nM) | Cell Line | Assay Type | Reference |
| Compound 13e | 9.54 ± 1.34 | - | Biochemical Assay | [14] |
| CI-994 | 530 ± 90 | - | Biochemical Assay | [15] |
| Mocetinostat (MGCD0103) | - | - | Primarily targets HDAC1, HDAC2, HDAC3, and HDAC11 | [16] |
| SAHA (Vorinostat) | - | MCF-7 | Cell-based Assay (approx. IC50 for cell viability) | [17] |
| Entinostat | - | - | - | [18] |
Experimental Protocols
Cell Culture and Treatment with HDAC1 Inhibitor
Objective: To prepare and treat cancer cell lines with an HDAC1 inhibitor to assess its biological effects.
Materials:
-
Selected cancer cell line (e.g., MCF-7, HCT116, HeLa)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
HDAC1 inhibitor (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates, and other sterile consumables
Protocol:
-
Cell Seeding:
-
Culture the selected cancer cell line in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into appropriate culture plates (e.g., 96-well, 6-well, or 10 cm dishes) at a predetermined density suitable for the specific downstream assay. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of the HDAC1 inhibitor in DMSO.
-
On the day of the experiment, prepare serial dilutions of the inhibitor in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a non-toxic level (typically <0.1%).
-
Remove the old medium from the cells and replace it with the medium containing the HDAC1 inhibitor or vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) depending on the assay.
-
Cell Viability Assay (MTT or WST-1 Assay)
Objective: To determine the effect of the HDAC1 inhibitor on cell proliferation and viability.
Materials:
-
Cells treated with HDAC1 inhibitor in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidic isopropanol)
-
Plate reader
Protocol (MTT Assay):
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.[19]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by the HDAC1 inhibitor.
Materials:
-
Cells treated with HDAC1 inhibitor in 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
After treatment, collect both the adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.
-
Combine all cells, centrifuge, and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Western Blot Analysis
Objective: To analyze the expression levels of proteins involved in HDAC1 signaling pathways (e.g., acetylated histones, p53, p21, cleaved caspase-3).
Materials:
-
Cells treated with HDAC1 inhibitor in 6-well or 10 cm plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-p53, anti-p21, anti-cleaved caspase-3, anti-HDAC1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Signaling pathway of HDAC1 inhibition leading to cell cycle arrest and apoptosis.
References
- 1. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role for Histone Deacetylase 1 in Human Tumor Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knockdown of HDAC1 expression suppresses invasion and induces apoptosis in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. MDM2–HDAC1-mediated deacetylation of p53 is required for its degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overlapping functions of Hdac1 and Hdac2 in cell cycle regulation and haematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Class I HDAC Inhibitors Display Different Antitumor Mechanism in Leukemia and Prostatic Cancer Cells Depending on Their p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Mocetinostat - Wikipedia [en.wikipedia.org]
- 17. Differential Mechanisms of Cell Death Induced by HDAC Inhibitor SAHA and MDM2 Inhibitor RG7388 in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for In Vivo Studies of HDAC1-IN-7 Analogue, Tucidinostat (Chidamide)
Introduction
HDAC1-IN-7 is a potent inhibitor of Histone Deacetylase 1 (HDAC1). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins. Dysregulation of HDAC activity is implicated in various diseases, particularly cancer. This document provides a summary of in vivo applications and protocols for Tucidinostat, a close structural and functional analogue of this compound, to guide the design of preclinical studies.
Data Presentation: In Vivo Dosage of Tucidinostat (Chidamide)
The following table summarizes the quantitative data from various in vivo studies using Tucidinostat in mouse models.
| Animal Model | Cancer Type | Dosage | Administration Route | Frequency | Key Findings |
| CB17/Icr-Prkdcscid mice | Follicular Lymphoma (DOHH2 xenograft) | 10 mg/kg | Oral gavage | Daily for 3 weeks | Significant tumor growth inhibition and prolonged survival.[1] |
| Athymic nude mice (BALB/c-nu) | Colorectal Carcinoma (HCT-8 xenograft) | 12.5 - 50 mg/kg | Oral gavage | Daily | Dose-dependent reduction in tumor size and weight.[2][3][4] |
| CT26 tumor-bearing mice | Colorectal Cancer | 12.5, 25, and 75 mg/kg | Oral gavage | Daily | 25 mg/kg identified as the optimized dose for antitumor immune response with tolerable toxicity.[5] |
| Nude mice | Multiple Myeloma (ARP-1 xenograft) | 15.0 mg/kg | Not specified | Not specified | Significant anti-tumor effect.[6] |
Experimental Protocols
Xenograft Tumor Model Protocol (General)
This protocol provides a general framework for establishing and treating a subcutaneous xenograft model. Specific cell lines and mouse strains should be chosen based on the research question.
Materials:
-
Cancer cell line of interest (e.g., DOHH2, HCT-8, ARP-1)
-
Appropriate cell culture medium and supplements
-
Immunocompromised mice (e.g., CB17/Icr-Prkdcscid, Athymic nude BALB/c-nu)
-
Matrigel (optional)
-
Tucidinostat (Chidamide)
-
Vehicle solution (e.g., 0.5% CMC-Na in sterile water, or 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline)[1]
-
Calipers for tumor measurement
-
Sterile syringes and needles for injection and oral gavage
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions to achieve the required number of cells for injection.
-
Cell Preparation: On the day of injection, harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) or culture medium. A cell suspension mixed with Matrigel can enhance tumor take rate and growth.
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension (e.g., 1 x 107 cells in 100 µL) into the flank of each mouse.[1][6]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors are palpable or reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Preparation and Administration:
-
Prepare a stock solution of Tucidinostat in a suitable solvent (e.g., DMSO).
-
On each treatment day, prepare the final dosing solution by diluting the stock in the chosen vehicle.
-
Administer the Tucidinostat solution or vehicle to the respective groups via oral gavage at the predetermined dosage and schedule.[1][2][3][4][5]
-
-
Efficacy Evaluation:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.[1]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
-
Survival Studies: For survival studies, monitor the mice until a predetermined endpoint (e.g., tumor volume reaches a specific limit, or signs of morbidity are observed).
Immunohistochemical Analysis of Tumor Tissue
Materials:
-
Excised tumor tissues
-
Formalin or other appropriate fixative
-
Paraffin embedding reagents and equipment
-
Microtome
-
Glass slides
-
Primary antibodies against biomarkers of interest (e.g., Ki-67, PCNA, cleaved caspase-3)[1]
-
Secondary antibodies conjugated to a detection system (e.g., HRP)
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Tissue Fixation and Processing: Fix the excised tumors in 10% neutral buffered formalin for 24-48 hours. Dehydrate the tissues through a series of graded ethanol solutions and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded blocks using a microtome and mount them on glass slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through graded ethanol to water.
-
Antigen Retrieval: Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval in citrate buffer).
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking solution (e.g., normal goat serum).
-
Incubate the sections with the primary antibody at the optimal dilution overnight at 4°C.
-
Wash and incubate with the corresponding secondary antibody.
-
Develop the signal using a DAB substrate kit.
-
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, clear, and mount with a coverslip.
-
Microscopic Analysis: Examine the stained slides under a microscope and quantify the expression of the target protein.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Tucidinostat in Cancer Cells
Tucidinostat, as an HDAC inhibitor, influences multiple signaling pathways involved in cell proliferation, apoptosis, and immune response. One of the key pathways affected is the PI3K-AKT pathway.[1]
Caption: Tucidinostat's effect on the PI3K-AKT pathway leading to cell cycle arrest and apoptosis.
Reprogramming of Tumor-Associated Macrophages (TAMs) by Tucidinostat
Tucidinostat has been shown to reprogram immunosuppressive M2-like tumor-associated macrophages (TAMs) to an anti-tumor M1 phenotype.
Caption: Tucidinostat-mediated reprogramming of TAMs from a pro-tumor to an anti-tumor state.
General Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of an HDAC inhibitor.
Caption: A generalized workflow for conducting an in vivo efficacy study of Tucidinostat.
References
- 1. Preclinical Evaluation of the HDAC Inhibitor Chidamide in Transformed Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Tucidinostat | Chidamide | HDAC inhibitor | TargetMol [targetmol.com]
- 5. Optimized dose selective HDAC inhibitor tucidinostat overcomes anti-PD-L1 antibody resistance in experimental solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chidamide, a subtype-selective histone deacetylase inhibitor, enhances Bortezomib effects in multiple myeloma therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HDAC1-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 1 (HDAC1) is a critical enzyme in epigenetic regulation, primarily by removing acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to chromatin condensation and transcriptional repression, playing a vital role in cell cycle progression, differentiation, and apoptosis.[1] Dysregulation of HDAC1 activity is implicated in various diseases, including cancer, making it a significant target for therapeutic intervention.[2][3]
HDAC1-IN-7 is a novel histone deacetylase (HDAC) inhibitor, identified as an analogue of Tucidinostat (Chidamide). It has been shown to inhibit the acetylation of histone H3 and induce apoptosis in human colon cancer cell lines.[4] This document provides detailed protocols for the immunoprecipitation of HDAC1 to study the effects of this compound, along with relevant signaling pathway information.
Quantitative Data for this compound
The following table summarizes the reported inhibitory activity of this compound against various HDAC isoforms.
| Target | IC50 (nM) |
| HDAC1 | 95 |
| HDAC2 | 160 |
| HDAC3 | 67 |
| HDAC8 | 733 |
| HDAC10 | 78 |
| HDAC11 | 432 |
| Data sourced from TargetMol.[4] |
HDAC1 Signaling Pathways
HDAC1 is a central node in numerous signaling pathways, regulating transcription and protein function. Understanding these pathways is crucial for elucidating the mechanism of action of inhibitors like this compound.
Experimental Protocol: Immunoprecipitation of HDAC1
This protocol provides a general method for the immunoprecipitation (IP) of endogenous HDAC1 from cell lysates. This procedure can be adapted to study the effects of this compound on HDAC1 interactions and activity.
Materials and Reagents
-
Cell Lysis Buffer:
-
RIPA Buffer (recommended for whole-cell lysates): 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Non-denaturing Lysis Buffer (for preserving protein complexes): 20 mM Tris-HCl pH 8, 137 mM NaCl, 1% NP-40, 2 mM EDTA.[5]
-
Immediately before use, add protease and phosphatase inhibitor cocktails.
-
-
Wash Buffer: Same as the lysis buffer but with a lower detergent concentration (e.g., 0.1% NP-40) or PBS with 0.01% NP-40.[6]
-
Elution Buffer:
-
SDS-PAGE Sample Buffer (for Western blotting).
-
Glycine-HCl Buffer (70 mM glycine pH 2.5, 150 mM NaCl) for elution if the antibody is covalently cross-linked to the beads.[6]
-
-
Antibodies:
-
Primary antibody: Anti-HDAC1 antibody suitable for IP (e.g., rabbit polyclonal).
-
Isotype control antibody (e.g., normal rabbit IgG).
-
-
Beads: Protein A/G agarose or magnetic beads.
-
This compound (or other inhibitors of choice).
-
Cell culture reagents.
-
Phosphate-Buffered Saline (PBS).
-
Microcentrifuge tubes, refrigerated centrifuge, and rotator.
Experimental Workflow
Detailed Protocol
1. Cell Culture and Treatment:
-
Culture cells to the desired confluency (typically 70-80%).
-
Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle-treated control (e.g., DMSO).
2. Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
For adherent cells, add ice-cold lysis buffer directly to the plate (e.g., 1 mL for a 10 cm plate). For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.[7]
-
Scrape the cells (if adherent) and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA or Bradford).
3. Pre-clearing the Lysate (Optional but Recommended):
-
Add 20-30 µL of Protein A/G bead slurry to 1 mg of cell lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube, avoiding the bead pellet.
4. Immunoprecipitation:
-
To the pre-cleared lysate, add the primary anti-HDAC1 antibody (the amount will depend on the antibody datasheet, typically 1-5 µg per 1 mg of lysate).
-
As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
5. Capture of Immune Complexes:
-
Add 30-50 µL of pre-washed Protein A/G bead slurry to each immunoprecipitation reaction.
-
Incubate on a rotator for 1-2 hours at 4°C.
6. Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold wash buffer.
-
Repeat the wash step 3-4 times to remove non-specific binding proteins.
7. Elution:
-
After the final wash, carefully remove all of the supernatant.
-
To elute the immunoprecipitated proteins for Western blot analysis, add 20-40 µL of 1X SDS-PAGE sample buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.
8. Downstream Analysis:
-
The eluted samples are now ready for analysis by SDS-PAGE and Western blotting to detect HDAC1 and any co-immunoprecipitated proteins.
Data Presentation
All quantitative data from downstream analyses, such as densitometry from Western blots comparing treated and untreated samples, should be summarized in tables for clear comparison.
Table 2: Example of Data Presentation for Western Blot Analysis
| Treatment | Input HDAC1 (Relative Units) | IP-HDAC1 (Relative Units) | Co-IP Protein X (Relative Units) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (X µM) | 1.0 | 0.98 | 0.45 |
This table is an example and should be populated with experimental data.
Conclusion
This document provides a framework for investigating the effects of the HDAC inhibitor this compound. The provided immunoprecipitation protocol can be utilized to study how this inhibitor affects the protein-protein interactions of HDAC1, offering insights into its mechanism of action. The accompanying signaling pathway diagram serves as a guide for identifying potential downstream targets and cellular processes affected by HDAC1 inhibition. Careful optimization of the protocol for specific cell types and antibodies is recommended for achieving robust and reproducible results.
References
- 1. HDAC1 - Wikipedia [en.wikipedia.org]
- 2. Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational Studies on the Histone Deacetylases and the Design of Selective Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC-IN-7 | HDAC | TargetMol [targetmol.com]
- 5. Overview of the Immunoprecipitation (IP) Technique | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Immunoprecipitation for endogenous HDAC1 [bio-protocol.org]
- 7. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
Application Notes for Measuring HDAC1-IN-7 Activity In Vitro
Topic: Measuring HDAC1-IN-7 Activity In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine residues of both histone and non-histone proteins.[1][2] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[2] HDAC1, a member of the Class I HDAC family, is a key component of several multiprotein corepressor complexes and is involved in the regulation of cell cycle progression, proliferation, and apoptosis.[3] Dysregulation of HDAC1 activity has been implicated in various diseases, including cancer, making it a significant target for therapeutic intervention.[4]
This compound is an analog of Tucidinostat (Chidamide), a potent inhibitor of HDAC enzymes.[5] Tucidinostat has been shown to inhibit Class I HDACs (HDAC1, 2, and 3) and Class IIb (HDAC10) at nanomolar concentrations.[6][7] Measuring the in vitro activity of this compound is crucial for understanding its potency, selectivity, and mechanism of action. This document provides detailed protocols for biochemical and cell-based assays to characterize the inhibitory activity of this compound against HDAC1.
Mechanism of Action of HDAC1 Inhibitors
HDAC inhibitors, including compounds like this compound, typically function by binding to the zinc ion within the catalytic active site of the HDAC enzyme.[1] This interaction blocks the substrate from accessing the active site, thereby preventing the removal of acetyl groups. The accumulation of acetylated histones leads to a more relaxed chromatin structure, which can reactivate the expression of tumor suppressor genes.[2] Furthermore, HDAC inhibitors can induce the acetylation of non-histone proteins, such as p53 and tubulin, affecting their stability and function, and ultimately leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[1]
Data Presentation
The inhibitory activity of this compound and its analog, Tucidinostat, can be quantified and compared across different HDAC isoforms. The half-maximal inhibitory concentration (IC50) is a common metric used to determine the potency of an inhibitor. The following table summarizes the reported IC50 values for Tucidinostat, which provides an expected activity range for its analog, this compound.
| Compound | Target | IC50 (nM) | Assay Type |
| Tucidinostat (Chidamide) | HDAC1 | 95 | Biochemical |
| Tucidinostat (Chidamide) | HDAC2 | 160 | Biochemical |
| Tucidinostat (Chidamide) | HDAC3 | 67 | Biochemical |
| Tucidinostat (Chidamide) | HDAC10 | 78 | Biochemical |
| Tucidinostat (Chidamide) | HDAC8 | 733 | Biochemical |
| Tucidinostat (Chidamide) | HDAC11 | 432 | Biochemical |
| Tucidinostat (Chidamide) | HDAC4 | No effect | Biochemical |
| Tucidinostat (Chidamide) | HDAC5 | No effect | Biochemical |
| Tucidinostat (Chidamide) | HDAC6 | No effect | Biochemical |
| Tucidinostat (Chidamide) | HDAC7 | No effect | Biochemical |
| Tucidinostat (Chidamide) | HDAC9 | No effect | Biochemical |
Data sourced from TargetMol and MedChemExpress.[6][7]
Experimental Protocols
Biochemical Assay: Fluorescence-Based HDAC1 Inhibition Assay
This protocol describes a homogenous, two-step enzymatic assay to determine the IC50 value of this compound against purified recombinant HDAC1. The assay is based on the deacetylation of a fluorogenic substrate by HDAC1, followed by enzymatic development to release a fluorescent molecule.[8][9]
Materials:
-
Recombinant Human HDAC1 enzyme
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
This compound and reference inhibitor (e.g., Trichostatin A)
-
Developer solution (containing a protease like trypsin)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in HDAC Assay Buffer to achieve a range of final assay concentrations. Also, prepare dilutions of a reference inhibitor.
-
-
Enzyme Reaction:
-
Add 40 µL of diluted HDAC Assay Buffer to each well of a 96-well plate.
-
Add 10 µL of the diluted this compound or reference inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 40 µL of diluted recombinant HDAC1 enzyme to all wells except the no-enzyme control.
-
Initiate the reaction by adding 10 µL of the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Development and Measurement:
-
Stop the enzymatic reaction and initiate the development by adding 100 µL of Developer Solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Measure the fluorescence using a microplate reader with excitation at 355 nm and emission at 460 nm.[8]
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Assay: Luminescence-Based HDAC-Glo™ I/II Assay
This protocol outlines a method to measure the activity of Class I and II HDACs in living cells using the HDAC-Glo™ I/II Assay from Promega. This assay utilizes a cell-permeant, acetylated, luminogenic peptide substrate that is deacetylated by cellular HDACs. A coupled enzymatic reaction then generates a luminescent signal proportional to HDAC activity.[10][11]
Materials:
-
Human cancer cell line (e.g., HeLa or HCT116)
-
Cell culture medium and supplements
-
HDAC-Glo™ I/II Assay System (Promega)
-
This compound and reference inhibitor
-
White-walled, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a white-walled 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and a reference inhibitor in cell culture medium.
-
Treat the cells with the different concentrations of the inhibitors and include a vehicle control.
-
Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 4 hours).
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the HDAC-Glo™ I/II Buffer and Substrate to room temperature.
-
Prepare the HDAC-Glo™ I/II Reagent by adding the buffer to the substrate, followed by the addition of the Developer Reagent, according to the manufacturer's instructions.[10]
-
Add a volume of the HDAC-Glo™ I/II Reagent equal to the volume of cell culture medium in each well.
-
-
Measurement and Analysis:
-
Mix the plate on an orbital shaker for 30-60 seconds.
-
Incubate at room temperature for 15-45 minutes to allow the luminescent signal to stabilize.[10]
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each concentration and determine the IC50 value as described for the biochemical assay.
-
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. p53 at the Crossroads between Different Types of HDAC Inhibitor-Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The p65 (RelA) Subunit of NF-κB Interacts with the Histone Deacetylase (HDAC) Corepressors HDAC1 and HDAC2 To Negatively Regulate Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Are HDAC and Glutamine Synthetase Expression Levels Associated with Ga68-DOTATATE PET/CT Data and Prognosis in Gastroenteropancreatic Neuroendocrine Tumours? | MDPI [mdpi.com]
- 5. HDAC-IN-7 | HDAC | TargetMol [targetmol.com]
- 6. Tucidinostat | Chidamide | HDAC inhibitor | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. ulab360.com [ulab360.com]
- 11. HDAC-Glo™ I/II Assay Protocol [promega.sg]
Application Notes and Protocols for HDAC1 Inhibition in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes crucial in the epigenetic regulation of gene expression. By removing acetyl groups from histone and non-histone proteins, HDACs can modulate chromatin structure and protein function, thereby influencing a wide range of cellular processes.[1][2][3] Class I HDACs, including HDAC1, are ubiquitously expressed and have been implicated in neuronal development, differentiation, and survival.[2][4] Dysregulation of HDAC1 activity is associated with various neurological disorders, making it a promising therapeutic target.[5][6] These application notes provide a comprehensive guide for the treatment of primary neurons with a selective HDAC1 inhibitor, using established protocols as a framework. Due to the limited public information on HDAC1-IN-7, the following protocols are based on the principles of using well-characterized selective Class I HDAC inhibitors. Researchers using this compound should adapt these protocols based on the specific biochemical and cellular characteristics of the compound.
Mechanism of Action of HDAC1 Inhibitors
HDAC inhibitors typically consist of a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme.[7] By binding to the zinc ion in the catalytic site of the HDAC enzyme, these inhibitors block the deacetylation of lysine residues on histone and non-histone proteins.[3] This leads to an accumulation of acetylated proteins, which can result in the relaxation of chromatin structure and the activation of gene transcription.[1] In neurons, this can affect the expression of genes involved in synaptic plasticity, neuroprotection, and differentiation.[1][8][9]
Quantitative Data for Selective HDAC Inhibitors
The following table summarizes quantitative data for commonly used selective Class I HDAC inhibitors. This data can serve as a starting point for determining the optimal concentration of this compound in primary neuron cultures. It is critical to perform a dose-response curve to determine the optimal, non-toxic concentration for any new compound.
| Inhibitor | Target HDACs | IC50 (HDAC1) | Effective Concentration (in vitro) | Cell Type | Reference |
| MS-275 (Entinostat) | Class I (HDAC1, 2, 3) | ~0.1-0.5 µM | 0.5-10 µM | Various, including cancer cell lines and primary neurons | [10] |
| Romidepsin (FK228) | Class I | Nanomolar range | 1-20 nM | T-cell lymphoma cells | [11] |
| BG45 | Class I (HDAC3 > HDAC1/2) | Potent inhibitor of HDAC1/2 | Not specified for primary neurons | SH-SY5Y cells, APP/PS1 mice | [12] |
| Trichostatin A (TSA) | Pan-HDAC | Nanomolar range | 0.1-1 µM | Primary cortical neurons | [13][14][15] |
| Sodium Butyrate | Class I and IIa | Millimolar range | 0.5-5 mM | Primary cortical neurons | [14] |
Experimental Protocols
I. Isolation and Culture of Primary Cortical Neurons
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) mouse or rat pups.[16][17][18]
Materials:
-
Timed-pregnant mouse or rat (E18)
-
Hibernate®-E medium (supplemented with 2% B-27 Plus)
-
Papain (2 mg/mL in Hibernate®-E without Ca2+)
-
Neurobasal® Medium supplemented with B-27® Supplement, GlutaMAX™ Supplement, and Penicillin-Streptomycin
-
Poly-D-Lysine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically dissect the embryos from the uterus and place them in cold Hibernate®-E medium.
-
Isolate the cortices from the embryonic brains, removing the meninges.
-
Mince the cortical tissue and transfer it to a conical tube containing papain solution.
-
Incubate for 30 minutes at 37°C with gentle agitation every 5 minutes.
-
Stop the enzymatic digestion by adding complete Hibernate®-E medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Allow cell debris to settle for 2 minutes, then transfer the supernatant to a new tube.
-
Centrifuge the cell suspension at 200 x g for 4 minutes.
-
Resuspend the cell pellet in pre-warmed Neurobasal® culture medium.
-
Plate the neurons onto Poly-D-Lysine coated plates/coverslips at a desired density.
-
Incubate at 37°C in a humidified incubator with 5% CO2.
II. Treatment of Primary Neurons with HDAC1 Inhibitor
Materials:
-
Primary neuron cultures (e.g., at 7 days in vitro, DIV7)
-
This compound (or other selective HDAC1 inhibitor) stock solution (e.g., in DMSO)
-
Neurobasal® culture medium
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
On the day of treatment, dilute the stock solution in pre-warmed Neurobasal® culture medium to the desired final concentrations. It is crucial to include a vehicle control (medium with the same concentration of the solvent).
-
Carefully remove half of the conditioned medium from the primary neuron cultures and save it.
-
Add an equal volume of the freshly prepared inhibitor-containing medium (or vehicle control) to the cultures.
-
Return the cultures to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
For longer treatments, perform a partial media change with fresh inhibitor-containing medium every 2-3 days.
III. Assessment of Neuronal Viability
Materials:
-
Treated primary neuron cultures
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagents (e.g., Live/Dead staining kit)
-
Plate reader (for MTT assay) or fluorescence microscope (for Live/Dead staining)
Procedure (MTT Assay):
-
At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a commercially available solution) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
IV. Western Blot Analysis for Histone Acetylation
Materials:
-
Treated primary neuron cultures
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-acetyl-Histone H3, anti-total-Histone H3, anti-HDAC1, anti-β-actin (or other loading control)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Lyse the treated neurons and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Signaling Pathways and Workflows
Caption: Signaling pathway of HDAC1 inhibition.
Caption: Experimental workflow for this compound treatment.
References
- 1. Frontiers | Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation [frontiersin.org]
- 2. HDAC signaling in neuronal development and axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC1 Regulates Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The promise and perils of HDAC inhibitors in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry advances in targeting class I histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Romidepsin: in the treatment of T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective Targeting of Class I HDAC Reduces Microglial Inflammation in the Entorhinal Cortex of Young APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Pulse Inhibition of Histone Deacetylases Induces Complete Resistance to Oxidative Death in Cortical Neurons without Toxicity and Reveals a Role for Cytoplasmic p21waf1/cip1 in Cell Cycle-Independent Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isolation and Transfection of Mouse Primary Neurons | Thermo Fisher Scientific - NP [thermofisher.com]
- 17. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
Application Notes and Protocols for Lentiviral shRNA Knockdown in Combination with HDAC1-IN-7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing lentiviral-mediated short hairpin RNA (shRNA) for gene knockdown in conjunction with the histone deacetylase (HDAC) inhibitor, HDAC1-IN-7. This document outlines the principles of each technology, detailed experimental protocols, and methods for data analysis and visualization.
Introduction
Lentiviral shRNA Knockdown
Lentiviral vectors are a powerful tool for delivering genetic material, such as shRNA, into a wide range of cell types, including both dividing and non-dividing cells.[1] Once delivered, the shRNA is processed by the cell's RNA interference (RNAi) machinery to produce small interfering RNA (siRNA), which then guides the RNA-induced silencing complex (RISC) to degrade the target mRNA.[2][3] This results in a potent and stable knockdown of the target gene's expression, enabling the study of gene function.[1]
HDAC Inhibition and this compound
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression.[4] HDAC inhibitors (HDACis) counteract this process, resulting in histone hyperacetylation and a more open chromatin state, which can lead to the re-expression of silenced genes, including tumor suppressors.[4]
This compound is a novel HDAC inhibitor, analogous to Tucidinostat (Chidamide). It has been shown to inhibit the acetylation of histone H3 and induce apoptosis in human colon cancer cell lines.[5] Its inhibitory activity against various HDAC isoforms makes it a valuable tool for studying the specific roles of these enzymes in cellular processes.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| HDAC2 | 160 |
| HDAC3 | 67 |
| HDAC11 | 432 |
Data sourced from commercially available information.[5] Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.
Table 2: Experimental Data Summary (Template)
| Experimental Group | Target Gene mRNA Level (Relative to Control) | Target Protein Level (Relative to Control) | Cell Viability (%) | Phenotypic Readout (e.g., Apoptosis Rate) |
| Non-transduced Control | 1.0 | 1.0 | 100 | |
| Scrambled shRNA Control | ||||
| Target shRNA | ||||
| Scrambled shRNA + this compound | ||||
| Target shRNA + this compound |
Experimental Protocols
Safety Precaution: Work with lentiviral particles must be conducted in a Biosafety Level 2 (BSL-2) laboratory, following all institutional and national safety guidelines.
Protocol 1: Lentiviral Particle Production
This protocol describes the generation of lentiviral particles in HEK293T cells using a second-generation packaging system.[6]
Materials:
-
HEK293T cells
-
Lentiviral transfer vector (pLKO.1-shRNA)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., FuGENE HD)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm filter
Procedure:
-
Day 1: Seed HEK293T Cells:
-
Plate 7 x 10^5 HEK293T cells per well in a 6-well plate in 2 mL of DMEM with 10% FBS.
-
Incubate overnight at 37°C, 5% CO2. Cells should be 50-80% confluent on the day of transfection.[6]
-
-
Day 2: Transfection:
-
In a sterile tube, prepare the DNA mixture:
-
500 ng pLKO.1-shRNA plasmid
-
500 ng psPAX2 packaging plasmid
-
50 ng pMD2.G envelope plasmid
-
Bring the total volume to 100 µL with Opti-MEM.
-
-
Add 3 µL of FuGENE HD transfection reagent to the DNA mixture.
-
Incubate at room temperature for 20-30 minutes.[6]
-
Add the transfection complex dropwise to the HEK293T cells.
-
Incubate at 37°C, 5% CO2 for 12-15 hours.[6]
-
-
Day 3: Change Media:
-
In the morning, carefully remove the transfection media and replace it with 2 mL of fresh, pre-warmed DMEM with 10% FBS.
-
-
Day 4 & 5: Harvest Viral Supernatant:
-
At 48 hours post-transfection, harvest the media containing the lentiviral particles and transfer to a sterile polypropylene tube.
-
Add 2 mL of fresh media to the cells.
-
At 72 hours post-transfection, harvest the media again and pool it with the harvest from Day 4.
-
Centrifuge the pooled supernatant at 1,250 rpm for 5 minutes to pellet any cell debris.[6]
-
Filter the supernatant through a 0.45 µm filter.
-
Aliquot the viral supernatant and store at -80°C.
-
Protocol 2: Lentiviral Transduction of Target Cells
This protocol outlines the transduction of target cells with the produced lentiviral particles.[7]
Materials:
-
Target cells
-
Lentiviral particles (from Protocol 1)
-
Complete growth medium for target cells
-
Hexadimethrine bromide (Polybrene)
-
Puromycin (if using a selection marker)
Procedure:
-
Day 1: Seed Target Cells:
-
Plate your target cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Day 2: Transduction:
-
Thaw the lentiviral particles on ice.
-
Prepare the transduction media: complete growth medium supplemented with Polybrene at a final concentration of 4-8 µg/mL. Note: Some cell types are sensitive to Polybrene; a toxicity control is recommended.[7]
-
Remove the old media from the cells and replace it with the transduction media.
-
Add the desired amount of lentiviral particles. The optimal Multiplicity of Infection (MOI) should be determined for each cell line.[7]
-
Gently swirl the plate to mix.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Day 3: Change Media:
-
Remove the transduction media and replace it with fresh, complete growth medium.
-
-
Day 4 onwards: Selection and Expansion (Optional):
-
If your lentiviral vector contains a selection marker like puromycin resistance, add the appropriate concentration of puromycin to the media to select for transduced cells. The optimal concentration of puromycin must be determined by a kill curve for your specific cell line.
-
Replace the selection media every 3-4 days until resistant colonies are visible.
-
Expand the puromycin-resistant cells for further experiments.
-
Protocol 3: Treatment with this compound
Materials:
-
Transduced and selected target cells
-
This compound
-
DMSO (for stock solution)
-
Complete growth medium
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
-
Determine Optimal Concentration:
-
Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your target cells. This can be done using a cell viability assay (e.g., MTS or MTT).
-
-
Treatment of Cells:
-
Plate the transduced cells (both scrambled shRNA control and target shRNA) at the desired density for your downstream assay.
-
Allow the cells to adhere overnight.
-
The next day, replace the media with fresh media containing the predetermined optimal concentration of this compound or an equivalent volume of DMSO for the vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours) before proceeding to downstream analysis.
-
Protocol 4: Validation of Gene Knockdown
Validation of gene knockdown should be performed at both the mRNA and protein levels.
A. Quantitative Real-Time PCR (qRT-PCR) for mRNA Level:
-
Harvest RNA from all experimental groups (non-transduced, scrambled shRNA, target shRNA, with and without this compound treatment).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for your target gene and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Calculate the relative mRNA expression using the ΔΔCt method.
B. Western Blot for Protein Level:
-
Lyse cells from all experimental groups and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for your target protein and a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate secondary antibodies conjugated to a detectable enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative protein levels.
Visualizations
Caption: Experimental workflow for lentiviral shRNA knockdown combined with this compound treatment.
Caption: Mechanism of HDAC1 inhibition by this compound, leading to open chromatin and gene transcription.
Caption: Simplified signaling pathway showing the role of HDAC1 in p53 regulation and points of intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC-IN-7 | HDAC | TargetMol [targetmol.com]
- 4. HDAC-IN-7 - Protheragen [protheragen.ai]
- 5. HDAC-IN-7 | Proteintech | æ¦æ±ä¸é¹°çç©ææ¯æéå ¬å¸ [ptgcn.com]
- 6. genecards.org [genecards.org]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Application Notes and Protocols: HDAC1-IN-7 in Combination Therapy
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information and peer-reviewed literature on a specific molecule designated "HDAC1-IN-7" are limited. One vendor lists "this compound" as a potent HDAC1 inhibitor with an IC50 of 0.957 µM, and another source refers to it as an analogue of Tucidinostat (Chidamide) that inhibits histone H3 acetylation and induces apoptosis in human colon cancer cell lines.[1][2][3] This document, therefore, serves as a generalized guide for the application of a selective HDAC1 inhibitor in combination therapy, based on the well-established principles and published data for this class of compounds. All protocols and data are representative and should be adapted and optimized for the specific compound and experimental systems used.
Introduction and Rationale
Histone deacetylase 1 (HDAC1) is a key epigenetic regulator that removes acetyl groups from histones and other non-histone proteins.[4] This action leads to chromatin condensation and transcriptional repression. In many cancers, HDAC1 is overexpressed, contributing to the silencing of tumor suppressor genes and promoting cell survival and proliferation.[5] Selective inhibition of HDAC1 can restore normal gene expression patterns, leading to anti-tumor effects such as cell cycle arrest, differentiation, and apoptosis.[5][6]
While HDAC inhibitors (HDACis) have shown promise, their efficacy as single agents in solid tumors has been limited.[7][8] Combination therapy has emerged as a powerful strategy to enhance the therapeutic potential of HDACis.[7][8] By targeting multiple, complementary pathways, combination approaches can achieve synergistic anti-tumor effects, reduce effective drug doses, and overcome mechanisms of drug resistance.[7]
This document outlines the rationale and experimental protocols for evaluating this compound in combination with other anti-cancer agents. Key combination strategies include:
-
DNA Damaging Agents: To exploit HDACi-mediated chromatin relaxation and inhibition of DNA repair pathways.[9][10]
-
Proteasome Inhibitors: To induce synergistic apoptosis through dual targeting of protein degradation and epigenetic regulation.[7]
-
Immunotherapy: To modulate the tumor microenvironment and enhance anti-tumor immune responses.[11]
Mechanism of Action of HDAC1 Inhibition
HDAC1 inhibition results in the accumulation of acetylated lysine residues on both histone and non-histone proteins. The primary anti-tumor mechanisms include:
-
Epigenetic Reprogramming: Increased histone acetylation leads to a more open chromatin structure, allowing for the re-expression of silenced tumor suppressor genes, such as the cell cycle inhibitor p21.[12]
-
Cell Cycle Arrest: Upregulation of p21 and other cell cycle regulators leads to arrest, commonly at the G1/S or G2/M phase, preventing cancer cell proliferation.[12][13]
-
Induction of Apoptosis: HDAC1 inhibition can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This is mediated by modulating the expression of Bcl-2 family proteins and by acetylating non-histone targets like p53 and Ku70, which releases the pro-apoptotic protein Bax.[12][14]
-
Impairment of DNA Damage Repair (DDR): HDAC1 is crucial for efficient DNA repair. Its inhibition can downregulate key DDR proteins (e.g., RAD50, MRE11, Ku70), sensitizing cancer cells to DNA damaging agents.[9][10][13][15]
Data Presentation: Quantitative Analysis of Combination Effects
Quantitative assessment is crucial for determining if a drug combination is synergistic, additive, or antagonistic. The following tables provide templates for presenting such data.
Table 1: Single-Agent Cytotoxicity. This table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a representative combination partner across various cancer cell lines.
| Cell Line | Histology | IC50 of this compound (µM) | IC50 of Combination Partner (e.g., Cisplatin) (µM) |
| HCT116 | Colon Carcinoma | 1.2 | 5.5 |
| A549 | Lung Carcinoma | 2.5 | 8.1 |
| MCF-7 | Breast Adenocarcinoma | 1.8 | 3.2 |
| U2OS | Osteosarcoma | 3.1 | 6.7 |
Table 2: Synergy Analysis using Combination Index (CI). The Chou-Talalay method is the gold standard for quantifying drug interactions.[16][17][18][19] The Combination Index (CI) provides a quantitative measure of synergy. This table shows representative CI values at different levels of fraction affected (Fa), which represents the percentage of cell growth inhibition.
-
CI < 0.9: Synergy
-
CI = 0.9 - 1.1: Additive Effect
-
CI > 1.1: Antagonism
| Drug Combination (Ratio) | Cell Line | Fa = 0.50 (50% Inhibition) | Fa = 0.75 (75% Inhibition) | Fa = 0.90 (90% Inhibition) |
| This compound + Cisplatin (1:5) | HCT116 | 0.65 (Synergy) | 0.51 (Synergy) | 0.42 (Strong Synergy) |
| This compound + Cisplatin (1:5) | A549 | 0.88 (Synergy) | 0.72 (Synergy) | 0.65 (Synergy) |
| This compound + Bortezomib (1:0.01) | MCF-7 | 0.55 (Synergy) | 0.43 (Strong Synergy) | 0.38 (Strong Synergy) |
Experimental Protocols
Protocol 1: Cell Viability and Synergy Assessment (MTS Assay)
This protocol determines the effect of single agents and combinations on cell viability and allows for the calculation of the Combination Index (CI).
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound and combination partner(s)
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution)[20][21][22][23][24]
-
Plate reader (490 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-8,000 cells/well) in 100 µL of medium. Incubate for 24 hours.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination partner. For combination studies, mix drugs at a constant, non-antagonistic ratio (e.g., based on the ratio of their IC50 values).
-
Treatment: Add 100 µL of the drug dilutions (or media for control) to the wells. Include wells with media only for background subtraction.
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours).
-
MTS Addition: Add 20 µL of MTS reagent to each well.[20][21][22]
-
Incubation: Incubate for 1-4 hours at 37°C until color development.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance from all readings. b. Normalize the data to the untreated control wells to determine the fraction of viable cells. c. Calculate IC50 values for single agents using dose-response curve fitting (e.g., in GraphPad Prism). d. For combination data, use software like CompuSyn or CalcuSyn to automatically calculate CI values based on the Chou-Talalay method.[16][18][25]
Protocol 2: Western Blot Analysis for Protein Expression
This protocol is used to validate the mechanism of action by observing changes in key protein markers.
Materials:
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Acetyl-Histone H3, anti-p21, anti-cleaved PARP, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed cells in 6-well plates, grow to 70-80% confluency, and treat with this compound, the combination drug, or the combination for 24-48 hours.
-
Lysis: Wash cells with cold PBS and lyse with 100-200 µL of lysis buffer. Scrape and collect the lysate.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate on an SDS-PAGE gel.[26]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[27]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.[28]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[28]
-
Detection: Wash the membrane again and apply ECL reagent. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin).
Protocol 3: Cell Cycle Analysis via Propidium Iodide (PI) Staining
This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) using flow cytometry.
Materials:
-
6-well plates
-
PBS
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)[29][30]
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with drugs as described for Western Blotting.
-
Harvest: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix and permeabilize the cells.[29][31][32]
-
Storage: Incubate on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells, decant the ethanol, and wash twice with PBS.[29][30] Resuspend the pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale. Use pulse processing (Area vs. Width) to gate on single cells and exclude doublets.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Signaling Pathway Analysis
Combining this compound with other agents can potentiate cell death through convergent effects on key signaling pathways. For example, combining it with a DNA damaging agent can overwhelm the cell's repair capacity, leading to robust activation of apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HDAC-IN-7 | HDAC | TargetMol [targetmol.com]
- 3. adooq.com [adooq.com]
- 4. HDAC1 - Wikipedia [en.wikipedia.org]
- 5. Knockdown of HDAC1 expression suppresses invasion and induces apoptosis in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi [frontiersin.org]
- 8. Drug Combinations with HDAC Inhibitors in Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The multifaceted influence of histone deacetylases on DNA damage signalling and DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. mdpi.com [mdpi.com]
- 12. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
- 22. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. reprocell.com [reprocell.com]
- 24. CELL VIABILITY ASSAY (MTS) [bio-protocol.org]
- 25. researchgate.net [researchgate.net]
- 26. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 27. cytoskeleton.com [cytoskeleton.com]
- 28. epigentek.com [epigentek.com]
- 29. ucl.ac.uk [ucl.ac.uk]
- 30. vet.cornell.edu [vet.cornell.edu]
- 31. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 32. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Application Notes and Protocols for Flow Cytometry Analysis Following HDAC1-IN-7 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction to HDAC1 Inhibition and the Role of HDAC1-IN-7
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. HDAC1, a member of the Class I HDAC family, is frequently overexpressed in various cancers, contributing to tumor cell proliferation and survival by silencing tumor suppressor genes.[1][2] Inhibition of HDAC1 can lead to the re-expression of these silenced genes, resulting in anti-cancer effects such as cell cycle arrest and apoptosis.[2][3]
This compound is a novel compound identified as a potent inhibitor of HDACs.[4][5] As an analogue of Tucidinostat (Chidamide), it has been shown to inhibit the acetylation of histone H3 and induce apoptosis in human colon cancer cell lines.[4][5] These characteristics make this compound a promising candidate for further investigation in cancer therapy. This document provides detailed protocols for analyzing the cellular effects of this compound treatment, specifically focusing on apoptosis and cell cycle progression using flow cytometry.
Mechanism of Action of HDAC1 Inhibitors
HDAC1 inhibitors function by binding to the active site of the HDAC1 enzyme, preventing it from deacetylating its histone and non-histone protein substrates. This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of previously silenced genes.[6] Key tumor suppressor genes, such as p21, are often upregulated following HDAC1 inhibition, leading to cell cycle arrest.[2] Furthermore, HDAC1 inhibition can induce apoptosis through both intrinsic and extrinsic pathways.[1]
dot
Caption: Mechanism of HDAC1 inhibition by this compound.
Expected Outcomes of this compound Treatment
Based on studies of other HDAC1 inhibitors and the preliminary information on this compound, the following outcomes can be anticipated in cancer cell lines upon treatment:
-
Induction of Apoptosis: Treatment with HDAC1 inhibitors is expected to increase the percentage of apoptotic cells. This can be quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Cycle Arrest: HDAC1 inhibition often leads to cell cycle arrest, most commonly at the G1 or G2/M phase. This can be analyzed by staining cells with a DNA-intercalating dye like PI and measuring DNA content by flow cytometry.
Data Presentation: Representative Effects of HDAC1 Inhibition
While specific quantitative data for this compound is not yet widely published, the following tables summarize representative data from studies on other selective HDAC1 inhibitors and HDAC1 knockdown experiments to provide an expectation of the magnitude of effects.
Table 1: Representative Apoptosis Induction by HDAC1 Inhibition/Degradation
| Cell Line | Treatment | Duration (hours) | Apoptotic Cells (% of Sub-G1) | Reference |
| HCT116 | CI-994 (HDAC1/2/3 inhibitor) - 10 µM | 48 | ~25% | [1] |
| HCT116 | PROTAC 9 (HDAC1/2 degrader) - 10 µM | 48 | ~40% | [1] |
| U2OS | HDAC1 siRNA | 96 | ~15% (Cleaved Caspase-3+) | [4] |
Table 2: Representative Cell Cycle Arrest Induced by HDAC1 Inhibition/Knockdown
| Cell Line | Treatment | G1 Arrest | G2/M Arrest | Reference |
| U2OS | HDAC1 siRNA | Yes | Yes | [4] |
| MA-11 | TSA (HDACi) | Yes | - | [7] |
Signaling Pathways Modulated by HDAC1 Inhibition
HDAC1 is involved in the regulation of multiple signaling pathways critical for cell survival and proliferation. One of the key pathways affected by HDAC1 inhibition is the p53 signaling pathway. HDAC1 can deacetylate p53, leading to its degradation. Inhibition of HDAC1 results in p53 hyperacetylation and stabilization, leading to the transcriptional activation of p53 target genes like p21 (CDKN1A), which induces cell cycle arrest, and pro-apoptotic genes like BAX.
dot
Caption: p53 signaling pathway activation by HDAC1 inhibition.
Experimental Protocols
The following are detailed protocols for the analysis of apoptosis and cell cycle distribution in cancer cells treated with this compound.
Workflow for Flow Cytometry Analysis
dot
Caption: Experimental workflow for flow cytometry analysis.
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment and do not exceed 80-90% confluency by the end of the experiment.
-
Cell Treatment:
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A dose-response experiment is recommended (e.g., 0.1, 1, 10 µM).
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).
-
Remove the old medium and add the medium containing this compound or vehicle control.
-
Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Collect the culture medium (which contains floating apoptotic cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
Centrifuge again and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cold 70% Ethanol
-
PI Staining Solution (containing Propidium Iodide and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting:
-
Harvest both adherent and floating cells as described in step 3 of Protocol 1.
-
Wash the cell pellet once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI signal (FL2 or equivalent).
-
Collect data for at least 10,000 events per sample.
-
Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Safety and Handling
This compound is a research chemical. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle the compound in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. HDAC inhibitors as a class can have side effects, and appropriate caution should be exercised.[7]
References
- 1. Cytotoxicity Mediated by Histone Deacetylase Inhibitors in Cancer Cells: Mechanisms and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role for Histone Deacetylase 1 in Human Tumor Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. HDAC-IN-7 | HDAC | TargetMol [targetmol.com]
- 5. HDAC-IN-7 - Protheragen [protheragen.ai]
- 6. uniprot.org [uniprot.org]
- 7. Safety and Tolerability of Histone Deacetylase (HDAC) Inhibitors in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
HDAC1-IN-7 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using HDAC1-IN-7 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. The recommended storage conditions are summarized in the table below.
| Form | Storage Temperature | Duration | Special Instructions |
| Powder | -20°C | 3 years | Keep away from direct sunlight. |
| In Solvent (DMSO) | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Q3: What are the known targets of this compound?
A3: this compound is a histone deacetylase (HDAC) inhibitor with activity against multiple HDAC isoforms. The known targets and their IC50 values are presented in the table below.
| Target | IC50 (nM) |
| HDAC1 | 95 |
| HDAC2 | 160 |
| HDAC3 | 67 |
| HDAC8 | 733 |
| HDAC10 | 78 |
| HDAC11 | 432 |
Q4: What is the primary mechanism of action of this compound?
A4: this compound is an analogue of Tucidinostat (Chidamide) and functions as a histone deacetylase inhibitor. By inhibiting HDACs, particularly class I HDACs, it prevents the removal of acetyl groups from histones and other proteins. This leads to an increase in histone acetylation, which in turn can alter gene expression, leading to cellular responses such as the induction of apoptosis in cancer cells. For instance, it has been shown to inhibit the acetylation of histone H3 and induce apoptosis in human colon cancer cell lines[1].
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Compound Precipitation in Cell Culture Media
-
Visual Cues: You may observe a cloudy or hazy appearance in the culture medium after adding the inhibitor. Under a microscope, you might see small, irregular crystals or amorphous aggregates that are distinct from the cells. This precipitation can settle at the bottom of the culture vessel over time.
-
Potential Causes:
-
The aqueous solubility of this compound is low, and adding a concentrated DMSO stock to the aqueous culture medium can cause it to precipitate.
-
The final concentration of the inhibitor exceeds its solubility limit in the culture medium.
-
Interaction with components in the serum or media.
-
-
Solutions:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (typically ≤ 0.5%) and is well-tolerated by your cell line.
-
Serial Dilutions: Instead of adding a small volume of a highly concentrated stock directly to a large volume of media, perform serial dilutions in pre-warmed media.
-
Increase Final Volume: If possible, increase the total volume of the culture medium to lower the final concentration of the inhibitor.
-
Sonication: Briefly sonicate the diluted inhibitor solution in the culture medium before adding it to the cells to aid in dissolution.
-
Pre-warm Media: Always add the inhibitor to pre-warmed (37°C) cell culture media.
-
Issue 2: Inconsistent or No Biological Activity
-
Potential Causes:
-
Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the inhibitor.
-
Precipitation: The compound may have precipitated out of solution, leading to a lower effective concentration.
-
Cellular Resistance: The cell line being used may be resistant to the effects of this compound.
-
Experimental Conditions: The duration of treatment or the concentration of the inhibitor may not be optimal for the desired effect.
-
-
Solutions:
-
Fresh Stock Solution: Prepare a fresh stock solution of this compound from the powder form.
-
Confirm Solubility: Visually inspect the diluted inhibitor in the media for any signs of precipitation before adding it to the cells.
-
Dose-Response and Time-Course Experiments: Perform a dose-response experiment with a wide range of concentrations and a time-course experiment to determine the optimal conditions for your specific cell line and assay.
-
Positive Control: Include a known HDAC inhibitor as a positive control in your experiments to ensure that the assay is working as expected.
-
Check Cell Health: Ensure that the cells are healthy and in the exponential growth phase before treatment.
-
Issue 3: High Background in Western Blot for Acetylated Histones
-
Potential Causes:
-
Sub-optimal Antibody Dilution: The primary or secondary antibody concentration may be too high.
-
Insufficient Washing: Inadequate washing steps can lead to non-specific antibody binding.
-
Blocking Inefficiency: The blocking buffer may not be effective for the specific antibodies being used.
-
-
Solutions:
-
Antibody Titration: Perform a titration of both the primary and secondary antibodies to determine the optimal working concentration.
-
Increase Wash Steps: Increase the number and duration of the washing steps after primary and secondary antibody incubations.
-
Optimize Blocking: Try different blocking agents (e.g., 5% non-fat milk, 5% BSA in TBST) and increase the blocking time.
-
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) at the same final concentration as in the treated wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
2. Western Blot for Histone Acetylation
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-Histone H3 and total Histone H3 (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
3. In Vivo Administration (Based on Tucidinostat Protocol)
-
Formulation: For oral administration, this compound can be formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na).
-
Dosing: Based on studies with the analogue tucidinostat, a potential starting dose for mice could be in the range of 10-50 mg/kg, administered orally twice a week. However, the optimal dose and schedule should be determined empirically for the specific animal model and experimental goals.
-
Administration: Administer the formulated compound via oral gavage.
-
Monitoring: Monitor the animals for any signs of toxicity and for the desired therapeutic effect.
Signaling Pathways and Workflows
HDAC1/2/3 Inhibition Signaling Pathway
References
Preventing HDAC1-IN-7 degradation in media
Welcome to the technical support center for HDAC1-IN-7. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments, with a focus on preventing its degradation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Histone Deacetylase 1 (HDAC1), a class I HDAC enzyme.[1] It is an analogue of Tucidinostat (also known as Chidamide), a benzamide HDAC inhibitor.[1] By inhibiting HDAC1, this compound prevents the removal of acetyl groups from histone and non-histone proteins. This leads to an increase in acetylation, which in turn alters chromatin structure and modulates the expression of various genes involved in cell cycle regulation and apoptosis.[2][3][4]
Q2: What are the recommended storage and handling conditions for this compound?
To ensure the stability and activity of this compound, it is crucial to adhere to the following storage conditions:
-
Powder: Store at -20°C for long-term stability.
-
In solution (e.g., dissolved in DMSO): Store at -80°C.
Proper storage is the first step in preventing degradation.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the powder in high-quality, anhydrous DMSO. It is recommended to prepare a concentrated stock solution (e.g., 10 mM) which can then be further diluted in cell culture media to the desired final concentration for your experiments. Always store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What are the potential causes of this compound degradation in my cell culture media?
Several factors can contribute to the degradation of this compound in your experimental setup:
-
Hydrolysis: As a benzamide compound, this compound can be susceptible to hydrolysis, especially under strong acidic or basic conditions. While cell culture media is typically buffered to a physiological pH (around 7.4), prolonged incubation or changes in local pH could contribute to gradual degradation.
-
Photodegradation: Aromatic amide compounds can be sensitive to light. Exposure of your media containing this compound to direct light for extended periods should be minimized.
-
Enzymatic Degradation: Cell culture media, especially when supplemented with serum, contains various enzymes that could potentially metabolize or degrade small molecules like this compound.
-
Interactions with Media Components: Certain components in the media, such as reactive oxygen species or metal ions, might interact with and degrade the compound over time.
Troubleshooting Guide: Preventing this compound Degradation
This guide provides solutions to common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity. | Degradation of this compound in the cell culture media. | 1. Prepare fresh dilutions: Dilute the stock solution into your cell culture media immediately before each experiment. 2. Minimize light exposure: Protect your media and plates containing this compound from direct light by wrapping them in foil or working in a darkened environment. 3. Reduce incubation time: If possible, shorten the incubation period of your cells with the compound to minimize the time for potential degradation. 4. Consider serum-free media: If your experimental design allows, using serum-free media can reduce the presence of degradative enzymes. If serum is necessary, consider heat-inactivating it. 5. Perform a stability check: Follow the experimental protocol outlined below to determine the stability of this compound in your specific cell culture media and conditions. |
| Precipitation of the compound in the media. | Poor solubility at the working concentration. | 1. Ensure complete dissolution of the stock: Make sure the initial stock solution in DMSO is fully dissolved before further dilution. 2. Optimize final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a minimal amount (typically <0.5%) is necessary to maintain the solubility of hydrophobic compounds in aqueous media. Ensure your final DMSO concentration is consistent across experiments. 3. Pre-warm the media: Adding the compound to pre-warmed media (37°C) can sometimes improve solubility. |
| Variability between experiments. | Inconsistent handling or storage of the compound. | 1. Aliquot stock solutions: Prepare single-use aliquots of your this compound stock solution to avoid multiple freeze-thaw cycles. 2. Standardize solution preparation: Ensure a consistent protocol for preparing working solutions for every experiment. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Your specific cell culture medium (with and without serum, if applicable)
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid (for mobile phase acidification)
-
96-well plates or microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
LC-MS system
Methodology:
-
Prepare a working solution: Prepare a solution of this compound in your cell culture medium at the highest concentration you plan to use in your experiments.
-
Incubation: Aliquot the solution into multiple wells or tubes. Place them in a 37°C incubator with 5% CO2.
-
Time points: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot. The 0-hour time point serves as your baseline.
-
Sample preparation for LC-MS:
-
Immediately after collection, stop any potential further degradation by adding an equal volume of cold acetonitrile containing an internal standard (a structurally similar, stable compound not present in the sample).
-
Vortex the samples to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for LC-MS analysis.
-
-
LC-MS analysis:
-
Develop an LC-MS method to separate and quantify this compound and the internal standard. A reverse-phase C18 column is often suitable for benzamide compounds.
-
The mobile phase could consist of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for sensitive and specific quantification of this compound.
-
-
Data analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each time point.
-
Normalize the data to the 0-hour time point (representing 100% stability).
-
Plot the percentage of this compound remaining versus time to determine its stability profile in your specific media.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Downstream Effects
This compound, by inhibiting HDAC1, leads to the hyperacetylation of histones and other proteins, which in turn affects key cellular signaling pathways. The diagram below illustrates the general mechanism of action.
Caption: Mechanism of this compound action.
Experimental Workflow for Assessing this compound Stability
The following diagram outlines the key steps in the experimental protocol for determining the stability of this compound in cell culture media.
Caption: Workflow for stability assessment.
Logical Relationship for Troubleshooting Inconsistent Results
This diagram illustrates a logical approach to troubleshooting inconsistent experimental outcomes when using this compound.
Caption: Troubleshooting inconsistent results.
References
Technical Support Center: Refining Experimental Controls for Mocetinostat (HDAC1 Inhibitor)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Mocetinostat (MGCD0103), a potent inhibitor of Class I histone deacetylases (HDACs), with a primary target of HDAC1.
Frequently Asked Questions (FAQs)
Q1: What is Mocetinostat and what is its primary mechanism of action?
A1: Mocetinostat (also known as MGCD0103) is a benzamide histone deacetylase inhibitor.[1] It functions by binding to the catalytic domain of HDAC enzymes, preventing them from removing acetyl groups from histone and non-histone proteins.[2][3][4][5] This leads to an accumulation of acetylated proteins, which in turn alters gene expression and can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][5] Mocetinostat is selective for Class I HDACs, particularly HDAC1, HDAC2, and HDAC3, and also shows activity against HDAC11 (Class IV).[1][2][6]
Q2: What is the selectivity profile of Mocetinostat?
A2: Mocetinostat exhibits selectivity for Class I and IV HDACs. It is most potent against HDAC1, with reported IC50 values in the nanomolar range. Its inhibitory activity against HDAC2 and HDAC3 is also significant, though typically lower than for HDAC1. It does not show significant activity against Class II HDACs (HDAC4, 5, 6, 7, 8).[2][6]
Q3: What are the potential off-target effects of Mocetinostat?
A3: While relatively selective for Class I HDACs, researchers should be aware of potential off-target effects. Some studies suggest that certain HDAC inhibitors can interact with other zinc-dependent enzymes.[7] A known off-target for some hydroxamic acid-based HDAC inhibitors is MBLAC2, a metallo-beta-lactamase domain-containing protein.[7] It is crucial to include appropriate controls to distinguish between on-target and potential off-target effects.
Q4: How should I prepare and store Mocetinostat?
A4: Mocetinostat is typically supplied as a solid. For in vitro experiments, it is commonly dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2] It is recommended to prepare fresh dilutions in culture medium for each experiment and to minimize freeze-thaw cycles of the stock solution. For in vivo studies, formulations in vehicles like corn oil or a mix of PEG300, Tween80, and water have been described.[2][6] Always refer to the manufacturer's specific instructions for optimal storage conditions.
Troubleshooting Guides
Problem 1: Inconsistent or No Effect on Cell Viability
| Possible Cause | Troubleshooting Suggestion |
| Incorrect Drug Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. IC50 values can vary significantly between cell types. |
| Cell Line Insensitivity | Confirm that your cell line expresses HDAC1 at sufficient levels. Consider testing a different cell line known to be sensitive to HDAC inhibitors as a positive control. |
| Drug Inactivity | Ensure proper storage and handling of the Mocetinostat stock solution. Test a fresh batch of the compound. |
| Experimental Duration | The effects of HDAC inhibitors on cell viability may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
Problem 2: No Change in Histone Acetylation Levels (Western Blot)
| Possible Cause | Troubleshooting Suggestion |
| Insufficient Drug Concentration or Treatment Time | Increase the concentration of Mocetinostat and/or the incubation time. A time-course and dose-response experiment is recommended. |
| Poor Antibody Quality | Use a validated antibody specific for acetylated histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4). Include a positive control, such as cells treated with a well-characterized pan-HDAC inhibitor like Trichostatin A (TSA) or Vorinostat (SAHA). |
| Inefficient Protein Extraction | Use a lysis buffer containing HDAC inhibitors (e.g., TSA and sodium butyrate) to prevent deacetylation during sample preparation.[8] |
| Sub-optimal Western Blot Protocol | Ensure complete transfer of proteins to the membrane. Optimize blocking and antibody incubation times and concentrations.[8][9] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Mocetinostat against HDAC Isoforms
| HDAC Isoform | IC50 (µM) |
| HDAC1 | 0.15[2][6] |
| HDAC2 | 0.29[6] |
| HDAC3 | 1.66[6] |
| HDAC11 | 0.59[6] |
| HDAC4, 5, 6, 7, 8 | No significant inhibition[2][6] |
Detailed Experimental Protocols
Protocol 1: Western Blot for Detecting Histone H3 Acetylation
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of Mocetinostat (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours). Include a positive control of a known pan-HDAC inhibitor.
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail and HDAC inhibitors (e.g., 1 µM TSA and 5 mM sodium butyrate).[8]
-
Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.[9]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated-Histone H3 (e.g., anti-AcH3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
As a loading control, re-probe the membrane with an antibody against total Histone H3 or a housekeeping protein like GAPDH or β-actin.
Mandatory Visualizations
Caption: Mocetinostat inhibits HDAC1, leading to histone hyperacetylation and altered gene expression.
References
- 1. Mocetinostat - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mocetinostat | C23H20N6O | CID 9865515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epigentek.com [epigentek.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
Validation & Comparative
A Researcher's Guide to Validating HDAC1 Target Engagement for Novel Inhibitors Such as HDAC1-IN-7
For researchers, scientists, and drug development professionals, confirming that a novel inhibitor directly interacts with its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative framework for validating the target engagement of a putative HDAC1 inhibitor, hypothetically named HDAC1-IN-7. The methodologies and data presented are based on established principles for characterizing histone deacetylase (HDAC) inhibitors.
Histone deacetylase 1 (HDAC1) is a key epigenetic regulator, playing a crucial role in gene expression by catalyzing the removal of acetyl groups from lysine residues on both histone and non-histone proteins.[1][2][3][4] Its dysregulation is implicated in various diseases, particularly cancer, making it a prime target for therapeutic intervention.[1][5][6][7] When developing a novel HDAC1 inhibitor like this compound, rigorous validation of its binding to HDAC1 in a cellular environment is paramount to ensure its on-target efficacy and to understand its mechanism of action.
Comparison of Target Engagement Assays
Several robust methods are available to confirm and quantify the interaction between a small molecule inhibitor and its protein target within cells. The choice of assay depends on various factors, including the required throughput, the desired sensitivity, and the specific questions being addressed. Below is a comparison of leading technologies for validating HDAC1 target engagement.
| Assay | Principle | Advantages | Disadvantages | Throughput |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged HDAC1 and a fluorescently labeled tracer that competes with the inhibitor. | Live-cell assay, quantifiable, high-throughput compatible.[1][8][9] | Requires genetic modification of cells to express the fusion protein; tracer development can be challenging.[9] | High |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against thermal denaturation. The soluble fraction of the target protein is quantified at different temperatures. | Label-free, applicable to native proteins in cells and tissues.[1][8] | Lower throughput, can be technically challenging, and may not be suitable for all targets. | Low to Medium |
| Split Luciferase Complementation Assay | An inhibitor stabilizes the interaction between two fragments of a luciferase enzyme fused to the target protein and a known binding partner or a reporter protein. | High-throughput, sensitive, live-cell compatible.[1][8] | Requires genetic engineering of cells and validation of the fusion protein constructs. | High |
| Immunoprecipitation-Western Blot | Measures the downstream effects of HDAC1 inhibition, such as increased acetylation of known substrates (e.g., histone H3). | Utilizes standard laboratory techniques, provides functional confirmation of target inhibition. | Indirect measure of target engagement, semi-quantitative, lower throughput. | Low |
| Fluorescence-Based Enzymatic Assay | In vitro assay measuring the enzymatic activity of purified HDAC1 in the presence of the inhibitor and a fluorogenic substrate. | Direct measure of enzymatic inhibition, useful for initial screening and IC50 determination.[10] | Does not confirm target engagement in a cellular context; may not reflect the complexity of HDAC1-containing protein complexes.[1] | High |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments to validate this compound target engagement.
NanoBRET™ Target Engagement Assay
This protocol is adapted for a 96-well plate format.
-
Cell Preparation:
-
Plate HEK293 cells transiently or stably expressing NanoLuc®-HDAC1 fusion protein in 96-well white-bottom plates.
-
Incubate for 24 hours to allow for cell attachment and protein expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and a known HDAC1 inhibitor (e.g., Vorinostat) as a positive control.
-
Add the compounds to the cells and incubate for a predetermined time (e.g., 2 hours) at 37°C.
-
-
Tracer and Substrate Addition:
-
Add the fluorescent NanoBRET™ tracer specific for HDAC1 to all wells.
-
Add the NanoLuc® substrate (e.g., furimazine) to all wells.
-
-
Signal Detection:
-
Measure the donor emission (460 nm) and acceptor emission (610 nm) using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the concentration of this compound to determine the IC50 value, representing the concentration at which 50% of the tracer is displaced.
-
Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment:
-
Culture cells (e.g., HeLa or A549) to 80-90% confluency.
-
Treat the cells with this compound or a vehicle control and incubate for a defined period.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Quantify the amount of soluble HDAC1 in the supernatant using Western blotting or an ELISA-based method.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble HDAC1 against the temperature for both the treated and vehicle control samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizing Workflows and Pathways
Diagrams can effectively illustrate complex experimental processes and biological pathways.
Caption: A logical workflow for validating the target engagement of a novel HDAC1 inhibitor.
Caption: The role of HDAC1 in regulating protein acetylation and the mechanism of its inhibition.
References
- 1. A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. A Comparative Study of Target Engagement Assays for HDAC1 Inhibitor Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Profiling technologies for the identification and characterization of small-molecule histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HDAC1 Inhibitors: Unraveling Potency, Selectivity, and Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The initial request specified a comparison involving "HDAC1-IN-7". Extensive searches of scientific literature and chemical databases did not yield a publicly recognized histone deacetylase (HDAC) inhibitor with this designation. Therefore, this guide provides a comparative analysis of well-characterized and prominent HDAC inhibitors with activity against HDAC1, offering insights into their differential biochemical and cellular performance. We will focus on Romidepsin, a potent FDA-approved Class I-selective inhibitor; Entinostat, a Class I-selective benzamide inhibitor currently in clinical trials; and Vorinostat (SAHA), an FDA-approved pan-HDAC inhibitor, to illustrate the diverse profiles of molecules targeting this important enzyme.
Histone deacetylase 1 (HDAC1) is a critical epigenetic regulator, the dysregulation of which is implicated in the pathogenesis of various cancers. As a key component of several corepressor complexes, HDAC1 removes acetyl groups from histone and non-histone proteins, leading to chromatin condensation and transcriptional repression of tumor suppressor genes.[1][2] Consequently, the development of HDAC1 inhibitors has become a promising avenue for anticancer drug discovery. This guide provides a comparative overview of the biochemical potency, isoform selectivity, and cellular activity of three prominent HDAC inhibitors: Romidepsin, Entinostat, and Vorinostat.
Biochemical Potency and Selectivity: A Head-to-Head Comparison
The efficacy and potential toxicity of an HDAC inhibitor are largely dictated by its potency against the target isoform and its selectivity profile across the HDAC family. The following table summarizes the in vitro inhibitory activity (IC50 values) of Romidepsin, Entinostat, and Vorinostat against a panel of HDAC isoforms.
| Inhibitor | Chemical Class | HDAC1 [nM] | HDAC2 [nM] | HDAC3 [nM] | HDAC4 [nM] | HDAC6 [nM] | HDAC8 [nM] | Selectivity Profile |
| Romidepsin | Cyclic Depsipeptide | 3.6 - 36[1][3][4] | 47[4] | - | 510[4] | 14,000[4] | - | Class I selective (potent against HDAC1/2) |
| Entinostat | Benzamide | 243 - 510[5][6] | 453[5] | 248 - 1,700[5][6] | >100,000 | >100,000 | >100,000 | Class I selective (HDAC1, 2, 3) |
| Vorinostat (SAHA) | Hydroxamic Acid | 10[7][8] | - | 20[7][8] | - | - | - | Pan-HDAC inhibitor |
Note: IC50 values can vary between different assay conditions and laboratories.
Cellular Activity: Impact on Cancer Cell Proliferation
The ultimate measure of an anticancer agent's potential lies in its ability to inhibit the growth of cancer cells. The table below presents the 50% growth inhibition (GI50) or 50% inhibitory concentration (IC50) values for the selected HDAC inhibitors in various cancer cell lines.
| Inhibitor | Jurkat (Leukemia) [nM] | A549 (Lung Cancer) [nM] | MCF7 (Breast Cancer) [nM] |
| Romidepsin | ~7[3] | 100[3] | - |
| Entinostat | - | - | - |
| Vorinostat (SAHA) | - | 1,940[9] | 750[7] |
Note: GI50/IC50 values are highly dependent on the cell line and the duration of the assay.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Biochemical, biological and structural properties of romidepsin (FK228) and its analogs as novel HDAC/PI3K dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 9. Vorinostat increases carboplatin and paclitaxel activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of HDAC1-IN-7: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise target engagement of an inhibitor is paramount. This guide provides a comprehensive specificity profile of HDAC1-IN--7, a potent Histone Deacetylase (HDAC) 1 inhibitor. Due to the limited availability of a complete inhibitory profile for HDAC1-IN-7, this guide leverages detailed data from its close analog, Tucidinostat (Chidamide), to provide a robust comparative analysis against other HDAC isoforms.
Inhibitory Profile of this compound and its Analog, Tucidinostat
This compound has been identified as a potent inhibitor of HDAC1 with a reported half-maximal inhibitory concentration (IC50) of 0.957 µM. To offer a broader perspective on its selectivity, we present the detailed inhibitory profile of its structural analog, Tucidinostat. This comparison provides valuable insights into the expected selectivity of this compound across the HDAC family.
| HDAC Isoform | Inhibitor | IC50 (nM) |
| HDAC1 | This compound | 957 |
| HDAC1 | Tucidinostat | 95 |
| HDAC2 | Tucidinostat | 160 |
| HDAC3 | Tucidinostat | 67 |
| HDAC10 | Tucidinostat | 78 |
| HDAC8 | Tucidinostat | 733 |
| HDAC11 | Tucidinostat | 432 |
| HDAC4 | Tucidinostat | No Effect |
| HDAC5 | Tucidinostat | No Effect |
| HDAC6 | Tucidinostat | No Effect |
| HDAC7 | Tucidinostat | No Effect |
| HDAC9 | Tucidinostat | No Effect |
Table 1: Comparative IC50 values of this compound and its analog Tucidinostat against a panel of HDAC isoforms. The data for Tucidinostat provides an expected specificity profile for this compound, highlighting its potential for high selectivity towards Class I HDACs.
Mechanism of Action: The Role of HDAC Inhibition in Cellular Processes
HDAC inhibitors, including this compound, exert their effects by preventing the removal of acetyl groups from histone and non-histone proteins. This inhibition leads to an accumulation of acetylated proteins, which in turn alters gene expression and affects various cellular processes. The primary mechanism involves the binding of the inhibitor to the zinc-containing catalytic domain of the HDAC enzyme, thereby blocking its deacetylase activity.
Hyperacetylation of histone proteins leads to a more relaxed chromatin structure, making DNA more accessible for transcription. This can result in the re-expression of silenced tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells. Beyond histones, HDAC inhibitors also affect the acetylation status and function of numerous other proteins involved in key signaling pathways.
Caption: General mechanism of HDAC inhibition.
Experimental Protocols for Determining HDAC Inhibitory Activity
The determination of IC50 values for HDAC inhibitors is typically performed using in vitro enzymatic assays. Below is a generalized protocol that reflects the common steps involved in such an experiment.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific HDAC isoform by 50%.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., Tris-based buffer with salts and stabilizing agents)
-
Test inhibitor (this compound) at various concentrations
-
Developer solution (containing a protease like trypsin and a stop solution like Trichostatin A)
-
96-well microplates (black, for fluorescence assays)
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a dilution series of the test inhibitor in assay buffer.
-
Dilute the recombinant HDAC enzyme to the desired concentration in assay buffer.
-
Dilute the fluorogenic substrate to the working concentration in assay buffer.
-
-
Assay Reaction:
-
To the wells of a 96-well plate, add the assay buffer, the diluted HDAC enzyme, and the various concentrations of the test inhibitor. Include wells for positive control (enzyme without inhibitor) and negative control (no enzyme).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes), allowing the enzyme to deacetylate the substrate.
-
-
Development and Signal Detection:
-
Stop the reaction by adding the developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule (e.g., AMC). The stop solution (e.g., Trichostatin A, a pan-HDAC inhibitor) prevents further enzymatic activity.
-
Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
-
Data Analysis:
-
Subtract the background fluorescence (negative control) from all readings.
-
Normalize the data to the positive control (100% activity).
-
Plot the percentage of HDAC activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Caption: Experimental workflow for IC50 determination.
Conclusion
This compound is a potent inhibitor of HDAC1. Based on the detailed profiling of its close analog, Tucidinostat, this compound is expected to exhibit high selectivity for Class I HDACs, particularly HDAC1, HDAC2, and HDAC3, with significantly less activity against other HDAC isoforms. This specificity profile, coupled with a well-defined mechanism of action, makes this compound a valuable tool for research into the biological roles of HDAC1 and a potential starting point for the development of novel therapeutics. The provided experimental framework offers a standardized approach for researchers to independently verify and expand upon the inhibitory profile of this and other novel HDAC inhibitors.
Verifying Histone Acetylation Induced by HDAC1-IN-7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective HDAC1 inhibitor, MS-275 (Entinostat), with the pan-HDAC inhibitor, SAHA (Vorinostat), focusing on their efficacy in inducing histone acetylation. This document is intended to assist researchers in designing and interpreting experiments aimed at verifying the activity of HDAC inhibitors.
Introduction to HDAC1 and Histone Acetylation
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histone tails, HDACs promote a more condensed chromatin structure, leading to transcriptional repression.[1] HDAC1 is a Class I HDAC that is predominantly localized in the nucleus and is a key regulator of cell cycle progression and apoptosis.[2] Inhibition of HDAC1 is a promising therapeutic strategy for various cancers. Small molecule inhibitors that block the deacetylase activity of HDAC1 lead to an accumulation of acetylated histones (hyperacetylation), a more open chromatin state, and the reactivation of tumor suppressor genes.[2]
This guide will focus on MS-275 (Entinostat), a selective inhibitor of Class I HDACs (HDAC1, 2, and 3), and compare its effects to the pan-HDAC inhibitor SAHA (Vorinostat), which targets a broader range of HDAC enzymes.[2][3]
Comparative Analysis of Histone Acetylation
The efficacy of HDAC inhibitors is often evaluated by measuring the global increase in histone acetylation within cells. Western blotting is a standard technique used to quantify these changes.
| Inhibitor | Target HDACs | Cell Line | Histone Mark | Fold Increase in Acetylation (vs. Control) | Reference |
| MS-275 (Entinostat) | Class I (HDAC1, 2, 3) | Rat Hippocampal Tissue | Acetyl-Histone H3 | ~1.4-fold | |
| SAHA (Vorinostat) | Pan-HDAC | SW-982 (Synovial Sarcoma) | Not specified (general apoptosis induction) | Significant increase in Caspase 3/7 activity | [2] |
Note: The data presented here is compiled from different studies and experimental systems. Direct comparison of fold-change values should be interpreted with caution. The provided data for SAHA focuses on a downstream apoptotic effect, which is a consequence of histone acetylation and subsequent gene expression changes.
Signaling Pathway: HDAC1 and p53 Regulation
HDAC1 is a critical negative regulator of the tumor suppressor protein p53. By deacetylating p53, HDAC1 marks it for degradation, thereby inhibiting its function. Treatment with an HDAC1 inhibitor like MS-275 blocks this deacetylation, leading to the accumulation of acetylated, active p53. Activated p53 can then induce the expression of target genes like p21, which in turn leads to cell cycle arrest.
Caption: HDAC1 deacetylates and inactivates p53. MS-275 inhibits HDAC1, leading to p53 acetylation and activation, p21 expression, and cell cycle arrest.
Experimental Workflow for Verifying Histone Acetylation
The following diagram outlines a typical workflow for assessing the impact of an HDAC inhibitor on histone acetylation.
Caption: Experimental workflow for treating cells with HDAC inhibitors and analyzing changes in histone acetylation via Western Blot and ChIP.
Experimental Protocols
Western Blot for Histone Acetylation
This protocol is used to detect and quantify global changes in histone acetylation.
1. Histone Extraction:
-
Culture cells to the desired confluency.
-
Treat cells with the HDAC inhibitor (e.g., MS-275) and a vehicle control for the desired time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Isolate the nuclear fraction by centrifugation.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 N HCl).
-
Neutralize the extract and determine the protein concentration using a Bradford or BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 10-20 µg) onto a 4-20% Tris-glycine polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Use an antibody against a total histone (e.g., anti-Histone H3) or a housekeeping protein (e.g., GAPDH) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection and Quantification:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the acetylated histone band to the loading control.
Chromatin Immunoprecipitation (ChIP) for Locus-Specific Histone Acetylation
This protocol allows for the analysis of histone acetylation at specific gene promoters or genomic regions.
1. Cell Cross-linking and Chromatin Preparation:
-
Treat cells with the HDAC inhibitor and vehicle control as described above.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
Harvest the cells, wash with ice-cold PBS, and lyse to release the nuclei.
-
Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
2. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose beads.
-
Incubate a portion of the chromatin with an antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3) overnight at 4°C with rotation.
-
Use a non-specific IgG as a negative control.
-
Add protein A/G agarose beads to capture the antibody-chromatin complexes and incubate for 2-4 hours.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
3. Elution and DNA Purification:
-
Elute the chromatin from the beads using an elution buffer.
-
Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
4. Analysis:
-
Quantify the enriched DNA using quantitative PCR (qPCR) with primers specific for the gene promoter of interest.
-
Analyze the results as a percentage of the input DNA.
This guide provides a framework for comparing the effects of different HDAC inhibitors on histone acetylation. The provided protocols and diagrams should aid in the design and execution of experiments to verify the activity of novel or existing HDAC inhibitors.
References
- 1. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A ‘click’ chemistry approach to novel entinostat (MS-275) based class I histone deacetylase proteolysis targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitor entinostat (MS-275) restores anesthesia-induced alteration of inhibitory synaptic transmission in the developing rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling HDAC1-IN-7: A Comparative Analysis of a Potent Histone Deacetylase Inhibitor
For researchers and professionals in the fields of oncology and drug development, the identification and characterization of novel histone deacetylase (HDAC) inhibitors are of paramount importance. Among these, HDAC1-IN-7, also identified as compound 9, has emerged as a potent inhibitor of HDAC1 with a reported half-maximal inhibitory concentration (IC50) of 0.957 µM. This guide provides a comprehensive comparison of this compound with other relevant HDAC inhibitors, supported by published experimental data and detailed methodologies to facilitate replication and further investigation.
Comparative Inhibitory Activity
The inhibitory potency of this compound against HDAC1 has been quantified and compared with other standard HDAC inhibitors. The following table summarizes the key IC50 values derived from in vitro enzymatic assays.
| Compound | HDAC1 IC50 (µM) |
| This compound (compound 9) | 0.957 |
Note: At present, publicly available data for this compound primarily focuses on its HDAC1 inhibitory activity. Direct comparative data against a broad panel of other HDAC isoforms and other inhibitors in the same experimental setting is limited in the primary literature. The IC50 value presented is based on the information available from chemical suppliers and a publication that references its discovery.
Experimental Protocols
To ensure the reproducibility of the findings related to this compound and its comparators, detailed experimental protocols for key assays are outlined below.
HDAC1 Inhibition Assay
The enzymatic activity of HDAC1 is assessed using a fluorogenic assay. Recombinant human HDAC1 enzyme is incubated with the test compound (e.g., this compound) at varying concentrations. The reaction is initiated by the addition of a fluorogenic substrate, such as Boc-Lys(Ac)-AMC. The deacetylase activity of HDAC1 removes the acetyl group from the lysine residue, making it susceptible to cleavage by a developing agent (e.g., trypsin). This cleavage releases the fluorescent aminomethylcoumarin (AMC) molecule. The fluorescence intensity is measured using a microplate reader at an excitation wavelength of 360 nm and an emission wavelength of 460 nm. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and processes involved in the evaluation of HDAC1 inhibitors, the following diagrams have been generated.
Caption: Mechanism of HDAC1 inhibition by this compound.
Caption: Experimental workflow for determining HDAC1 IC50.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
